CC-671
Description
Properties
IUPAC Name |
4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLAVRXVFHDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CC-671 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-Negative Breast Cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. CC-671, a potent and selective dual inhibitor of Polo-Like Kinase 1 (TTK) and CDC-Like Kinase 2 (CLK2), has emerged as a promising therapeutic agent. This technical guide elucidates the core mechanism of action of this compound in TNBC, focusing on its synthetic lethal interaction with a compromised G1-S checkpoint, a common feature in this breast cancer subtype. Through the dual inhibition of TTK and CLK2, this compound disrupts critical cellular processes of mitosis and pre-mRNA splicing, leading to selective apoptosis in TNBC cells. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in oncology.
Introduction
Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1]. This heterogeneity and lack of defined molecular targets contribute to its poor prognosis and reliance on conventional chemotherapies[1]. A key vulnerability in many TNBC tumors lies in the frequent dysregulation of the G1-S cell cycle checkpoint, often due to mutations in genes such as TP53, CDKN2A, and RB1[2]. This dependency on other cell cycle checkpoints for survival presents a strategic opportunity for targeted therapies.
This compound was identified through a phenotypic screen for compounds that selectively induce apoptosis in TNBC cell lines while sparing luminal breast cancer cells[2][3]. Subsequent mechanistic studies revealed its function as a potent dual inhibitor of TTK and CLK2 kinases[2][3]. This guide details the molecular basis of this compound's action, from its specific enzymatic inhibition to its profound effects on tumor growth in preclinical models of TNBC.
Core Mechanism of Action: A Dual-Pronged Attack
The therapeutic efficacy of this compound in TNBC stems from its simultaneous inhibition of two distinct kinases, TTK and CLK2, which induces a state of synthetic lethality in cancer cells with a defective G1-S checkpoint.
TTK Inhibition and Mitotic Catastrophe
TTK, also known as Mps1, is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis[4][5]. In cells with a compromised G1-S checkpoint, the SAC is vital for maintaining genomic integrity.
This compound potently inhibits TTK, leading to the abrogation of the SAC. This results in a premature exit from mitosis, causing severe chromosomal missegregation and ultimately leading to mitotic catastrophe and apoptosis[2]. A direct substrate of TTK, KNL1, shows significantly reduced phosphorylation upon this compound treatment, serving as a key biomarker of TTK inhibition in the cellular context[2][6].
CLK2 Inhibition and Splicing Dysregulation
CLK2 is a dual-specificity kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins[3][7]. The proper splicing of pre-mRNAs is essential for the generation of functional proteins that govern cell survival and proliferation.
Inhibition of CLK2 by this compound disrupts the normal phosphorylation of SR proteins, such as SRp75, leading to aberrant pre-mRNA splicing[2][6]. This results in the production of non-functional or pro-apoptotic protein isoforms, contributing to the overall cytotoxic effect of this compound[2].
Synthetic Lethality with G1-S Checkpoint Deficiency
The concept of synthetic lethality is central to the selective action of this compound. TNBC cells, often harboring a defective G1-S checkpoint, are highly reliant on the G2/M checkpoint and proper mitotic progression, which are governed by TTK, for their survival. By inhibiting TTK, this compound exploits this dependency. Simultaneously, the disruption of pre-mRNA splicing by CLK2 inhibition adds another layer of cellular stress that TNBC cells cannot overcome. This dual-targeted approach creates a synthetic lethal scenario, leading to the selective elimination of TNBC cells while having a lesser impact on healthy cells with an intact G1-S checkpoint[2].
Quantitative Data
The preclinical efficacy of this compound has been demonstrated through its potent enzymatic inhibition, selective anti-proliferative activity against TNBC cell lines, and significant tumor growth inhibition in in vivo models.
Enzymatic Inhibition
This compound exhibits potent and selective inhibition of TTK and CLK2 kinases.
| Kinase | IC50 (µM) |
| TTK | 0.005 |
| CLK2 | 0.006 |
Table 1: In vitro enzymatic inhibitory activity of this compound.
Cellular Potency in Breast Cancer Cell Lines
This compound demonstrates preferential cytotoxicity against TNBC cell lines compared to luminal breast cancer cell lines.
| Cell Line | Subtype | IC50 (µM) |
| TNBC | ||
| CAL51 | TNBC | 0.1 |
| MDA-MB-231 | TNBC | 0.2 |
| MDA-MB-468 | TNBC | 0.3 |
| Luminal | ||
| MCF7 | Luminal | >10 |
| T47D | Luminal | >10 |
Table 2: Anti-proliferative activity of this compound in a panel of breast cancer cell lines. Data derived from preclinical studies.
In Vivo Efficacy in TNBC Xenograft Models
Weekly intravenous administration of this compound resulted in significant, dose-dependent tumor growth inhibition in both cell line-derived and patient-derived TNBC xenograft models[2].
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| MDA-MB-231 (Cell Line-Derived) | This compound (20 mg/kg) | Weekly | 71 |
| CAL51 (Cell Line-Derived) | This compound (20 mg/kg) | Weekly | 65 |
| AA0851L (Patient-Derived) | This compound (20 mg/kg) | Weekly | 58 |
Table 3: In vivo anti-tumor activity of this compound in TNBC xenograft models.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TTK and CLK2.
-
Methodology: Recombinant human TTK and CLK2 enzymes are incubated with a fluorescently labeled peptide substrate and ATP. The kinase activity is measured by the amount of phosphorylated substrate produced. The assay is performed in the presence of increasing concentrations of this compound to determine the IC50 value. The fluorescence signal is read on a microplate reader.
Cellular Phosphorylation Assays
-
Objective: To assess the inhibition of TTK and CLK2 activity in a cellular context.
-
Methodology:
-
p-KNL1 (TTK substrate) Assay: TNBC cells are treated with this compound for a specified duration. Cell lysates are then analyzed by Western blotting or Meso Scale Discovery (MSD) assay using an antibody specific for phosphorylated KNL1 (at Thr943)[2].
-
p-SRp75 (CLK2 substrate) Assay: Similar to the p-KNL1 assay, TNBC cells are treated with this compound, and cell lysates are analyzed by Western blotting using an antibody specific for phosphorylated SR proteins[2].
-
TNBC Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Cell Line-Derived Xenografts (CDX): TNBC cells (e.g., MDA-MB-231, CAL51) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID)[2].
-
Patient-Derived Xenografts (PDX): Tumor fragments from TNBC patients are surgically implanted into immunocompromised mice[2].
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is typically administered intravenously on a weekly schedule[2].
-
Efficacy Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and vehicle control groups.
-
Visualizations
Signaling Pathways
Caption: this compound dual-inhibits TTK and CLK2, inducing apoptosis in TNBC.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in TNBC.
Synthetic Lethality Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Data from Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1âS Checkpoint - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
CC-671: A Dual TTK/CLK2 Inhibitor and its Pivotal Role in Mitotic Exit
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CC-671, a potent and selective dual inhibitor of TTK (also known as Monopolar Spindle 1, MPS1) and CDC-like Kinase 2 (CLK2). We will delve into its mechanism of action, with a particular focus on its role in regulating mitotic exit, and present key quantitative data, experimental protocols, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel cancer therapeutics targeting cell cycle regulation.
Introduction to this compound
This compound is a small molecule inhibitor that has emerged as a promising therapeutic candidate, particularly for cancers such as triple-negative breast cancer (TNBC).[1] It uniquely targets two key kinases involved in cell cycle progression and other cellular processes: TTK and CLK2.[1][2][3] By inhibiting the phosphorylation of their respective substrates, such as KNL1 (a direct substrate of TTK) and SRp75 (a direct substrate of CLK2), this compound disrupts critical cellular functions, leading to anti-proliferative effects and apoptosis in cancer cells.[1][4]
The Central Role of TTK/MPS1 in Mitotic Regulation
To understand the primary mechanism of this compound, it is essential to first appreciate the function of its main target, the TTK/MPS1 kinase.
TTK/MPS1 is a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[5] The SAC prevents the premature separation of sister chromatids by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[5] MPS1 is recruited to unattached kinetochores, where it initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[6] The inhibition of APC/C prevents the degradation of two key proteins: Securin and Cyclin B1. The persistence of these proteins maintains the mitotic state and prevents the cell from exiting mitosis.[7][8]
The signaling pathway for the Spindle Assembly Checkpoint (SAC) is illustrated below:
Mechanism of Action of this compound: Forcing Mitotic Exit
This compound exerts its primary anti-cancer effect by inhibiting TTK/MPS1 kinase activity. This inhibition leads to a disruption of the Spindle Assembly Checkpoint, effectively forcing cancer cells to exit mitosis prematurely, a phenomenon often referred to as "mitotic slippage" or accelerated mitotic exit.
The sequence of events following TTK/MPS1 inhibition by this compound is as follows:
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Inhibition of MPS1: this compound binds to and inhibits the kinase activity of TTK/MPS1.
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Failure to Establish the SAC: Without active MPS1, the SAC signaling cascade is not initiated, even in the presence of chromosomal attachment errors.
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Premature Activation of APC/C: The lack of SAC-mediated inhibition leads to the premature activation of the APC/C.
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Degradation of Mitotic Regulators: Activated APC/C targets Securin and Cyclin B1 for proteasomal degradation.
-
Accelerated Mitotic Exit: The degradation of Securin liberates Separase, which cleaves cohesin complexes holding sister chromatids together, triggering anaphase. The concurrent drop in Cyclin B1 levels leads to the inactivation of CDK1, which is the master switch for exiting mitosis.[7][8][9]
This forced and often aberrant exit from mitosis in the presence of genomic instability can lead to catastrophic cellular events, ultimately triggering apoptosis.
The mechanism of this compound-induced mitotic exit is depicted in the following diagram:
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated across a broad panel of cancer cell lines. Notably, its effects are cell-line specific, leading to either an accelerated mitotic exit or a mitotic block.[4]
| Cell Line Type | Number of Cell Lines | Effect of this compound (< 1 µM) | Reference |
| Various Cancers | 120 | Accelerated Mitotic Exit | [4] |
| Various Cancers | 37 | Mitotic Block | [4] |
A study on 49 breast cancer cell lines demonstrated that Triple-Negative Breast Cancer (TNBC) cell lines are significantly more sensitive to this compound than non-TNBC lines.[4]
| Breast Cancer Cell Lines | Number of Lines | IC50 Value | Reference |
| Sensitive | 14 | < 100 nM | [4] |
| Resistant | 21 | > 10 µM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Proliferation and Apoptosis Assays
An image-based, multiplex cell assay is a common method to evaluate the antiproliferative impact of this compound.[4]
-
Cell Plating: Cancer cell lines are seeded in multi-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 72 to 96 hours to allow for cell division and for the compound to exert its effects.
-
Staining: Cells are fixed and stained with fluorescent dyes. A common combination includes:
-
Hoechst 33342: To stain the nuclei and allow for cell counting.
-
Phospho-Histone H3 (pHH3) Antibody: A specific marker for cells in mitosis.
-
Cleaved Caspase-3/7 Antibody: A marker for cells undergoing apoptosis.
-
-
Imaging and Analysis: High-content imaging systems are used to capture images of the stained cells. Automated image analysis software is then used to quantify cell number (for proliferation), the percentage of pHH3-positive cells (mitotic index), and the percentage of cleaved caspase-3/7-positive cells (apoptotic index).
-
Data Interpretation: IC50 values are calculated from the dose-response curves for cell proliferation.
Cell Cycle Analysis
Flow cytometry is a standard method to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), along with RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content. An increase in the sub-G1 population is indicative of apoptosis.
The general experimental workflow for assessing this compound's impact is outlined below:
Additional Therapeutic Potential: Overcoming Multidrug Resistance
Beyond its direct effects on mitosis, this compound has been shown to be an effective reversal agent for multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2.[2][3] ABCG2 is a protein that can pump a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.
This compound inhibits the drug efflux activity of ABCG2, leading to an increased intracellular concentration of co-administered chemotherapeutic drugs.[2][3] This effect is achieved without altering the expression or subcellular localization of the ABCG2 protein.[2][3] Molecular docking studies suggest that this compound has a high binding affinity for the drug-binding site of ABCG2.[2][3] This provides a strong rationale for the combined use of this compound with ABCG2-substrate chemotherapies to overcome MDR in lung cancer and potentially other malignancies.[2][3]
Conclusion
This compound is a novel dual inhibitor of TTK/MPS1 and CLK2 with significant potential as a cancer therapeutic. Its primary mechanism of action involves the inhibition of TTK/MPS1, which leads to the abrogation of the Spindle Assembly Checkpoint and forces cancer cells into a premature and often lethal mitotic exit. The sensitivity to this compound is particularly pronounced in certain cancer types, such as triple-negative breast cancer. Furthermore, its ability to reverse ABCG2-mediated multidrug resistance adds another layer to its therapeutic potential. The data presented in this guide underscore the importance of further investigation into this compound, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various malignancies.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fine tuning the cell cycle: activation of the Cdk1 inhibitory phosphorylation pathway during mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
CC-671: A Novel Dual TTK/CLK2 Inhibitor as a Potential Monotherapy for Triple-Negative Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies. CC-671, a novel small molecule inhibitor, has emerged as a promising therapeutic candidate for TNBC. This technical guide provides a comprehensive overview of the preclinical data supporting this compound as a potential monotherapy for TNBC. This compound exhibits a unique mechanism of action by dually targeting TTK protein kinase (TTK) and CDC2-like kinase 2 (CLK2), crucial regulators of mitotic progression and mRNA splicing, respectively. This dual inhibition induces synthetic lethality in TNBC cells, particularly those with a compromised G1-S checkpoint. This document details the in vitro potency, in vivo efficacy, mechanism of action, and relevant experimental protocols for the evaluation of this compound, offering a valuable resource for the scientific community engaged in oncology drug development.
Introduction
Triple-negative breast cancer, accounting for 10-15% of all breast cancers, is characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This heterogeneity and absence of well-defined molecular targets contribute to its poor prognosis and reliance on conventional chemotherapy.[1] The development of targeted therapies for TNBC is therefore a critical unmet medical need.
This compound is a first-in-class dual inhibitor of TTK and CLK2. TTK, also known as Mps1, is a key component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Its overexpression has been linked to aneuploidy and poor prognosis in several cancers, including TNBC. CLK2 is a member of the CDC2-like kinase family that phosphorylates serine/arginine-rich (SR) proteins, playing a vital role in pre-mRNA splicing. Dysregulation of splicing is increasingly recognized as a hallmark of cancer. The simultaneous inhibition of these two distinct cellular processes by this compound represents a novel and potent anti-cancer strategy.
Mechanism of Action: Dual Inhibition of TTK and CLK2
This compound exerts its anti-tumor activity through the concurrent inhibition of TTK and CLK2 kinase activity.
-
TTK Inhibition: By inhibiting TTK, this compound disrupts the spindle assembly checkpoint, leading to premature exit from mitosis (mitotic slippage) and subsequent mitotic catastrophe and apoptosis in cancer cells that are highly dependent on a functional SAC. A key downstream substrate of TTK is KNL1; inhibition of TTK by this compound leads to a reduction in KNL1 phosphorylation.
-
CLK2 Inhibition: Inhibition of CLK2 by this compound alters the phosphorylation of SR proteins, leading to aberrant pre-mRNA splicing of numerous genes, including those critical for cell survival and proliferation. This disruption of normal splicing events can trigger apoptosis. A direct substrate of CLK2 is SRp75, and this compound treatment results in decreased phosphorylation of this protein.
The dual inhibition of both pathways is believed to create a synthetically lethal interaction in TNBC cells, which often harbor defects in the G1-S cell cycle checkpoint, making them particularly vulnerable to mitotic and splicing perturbations.
Preclinical Efficacy Data
In Vitro Potency
This compound has demonstrated potent and selective activity against a panel of TNBC cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.
| Cell Line | Subtype | This compound IC50 (nM) |
| TNBC Lines | ||
| MDA-MB-231 | Mesenchymal-like | 50 - 150 |
| MDA-MB-468 | Basal-like | 50 - 150 |
| CAL-51 | Mesenchymal-like | 50 - 150 |
| Luminal Lines | ||
| MCF7 | Luminal A | >1000 |
| T47D | Luminal A | >1000 |
Table 1: In Vitro Cell Viability of this compound in Breast Cancer Cell Lines. Data synthesized from publicly available research.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in several TNBC xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| MDA-MB-231 (CDX) | This compound (10 mg/kg, weekly) | Significant |
| CAL-51 (CDX) | This compound (20 mg/kg, weekly) | Significant |
| TNBC PDX | This compound (10 mg/kg, single dose) | Phospho-KNL1 inhibition |
Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models. Data synthesized from publicly available research.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, CAL-51) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Phospho-KNL1 and Phospho-SRp75
-
Cell Lysis: Treat TNBC cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-KNL1, total KNL1, phospho-SRp75, total SRp75, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 TNBC cells (e.g., MDA-MB-231) in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: Administer this compound and the vehicle control according to the planned dosing schedule (e.g., weekly intravenous injections).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Record body weights as a measure of toxicity.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Rationale for Monotherapy in TNBC
The potential of this compound as a monotherapy for TNBC is based on the principle of synthetic lethality.
Many TNBC tumors exhibit a compromised G1-S checkpoint, often due to mutations in genes like TP53 or RB1. This defect makes them more reliant on other cell cycle checkpoints, such as the spindle assembly checkpoint, for survival. By targeting TTK, this compound exploits this dependency. Furthermore, the added stress of disrupted mRNA splicing through CLK2 inhibition creates a multi-pronged attack that cancer cells with an already compromised checkpoint system cannot overcome, leading to selective cell death in TNBC cells while sparing normal cells with intact checkpoints.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for the treatment of triple-negative breast cancer. Its unique dual inhibitory mechanism against TTK and CLK2 provides a strong rationale for its development as a monotherapy. The preclinical data to date demonstrate potent in vitro and in vivo anti-tumor activity in TNBC models. Further investigation is warranted to fully elucidate the predictive biomarkers of response to this compound and to evaluate its efficacy and safety in clinical settings. The continued development of this compound could offer a much-needed targeted therapy option for patients with this aggressive and difficult-to-treat disease.
References
Investigating the Inhibition of SRp75 Phosphorylation by CC-671: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the compound CC-671 and its role as an inhibitor of SRp75 phosphorylation. SRp75, also known as Serine/Arginine-rich Splicing Factor 4 (SRSF4), is a critical component of the spliceosome, and its function is tightly regulated by phosphorylation, primarily by CDC-like Kinase 2 (CLK2). The compound this compound has been identified as a potent, dual inhibitor of TTK protein kinase and CLK2.[1][2][3] By targeting CLK2, this compound effectively prevents the phosphorylation of SRp75, impacting pre-mRNA splicing and inducing apoptosis in specific cancer cell lines.[3] This guide details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying this interaction, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction: SRp75 and the Role of Phosphorylation
SRp75 (SRSF4) is a member of the serine/arginine-rich (SR) family of proteins, which are essential non-snRNP splicing factors.[4] These proteins play a crucial role in both constitutive and alternative pre-mRNA splicing by binding to splicing enhancer sequences and recruiting core spliceosomal components.[4][5] The function, localization, and protein-protein interactions of SR proteins are dynamically regulated by cycles of phosphorylation and dephosphorylation within their C-terminal RS domain.[6][7]
Phosphorylation of SR proteins like SRp75 is a key event that facilitates their translocation from the cytoplasm into the nucleus and modulates their subnuclear localization and binding affinity for RNA.[7][8] The CDC-like kinase (CLK) family, particularly CLK2, is a primary kinase responsible for phosphorylating SR proteins, including SRp75.[1][3][7] Dysregulation of SR protein phosphorylation is linked to various diseases, making the kinases that regulate them attractive therapeutic targets.
This compound: A Dual Inhibitor of TTK and CLK2
This compound is a small molecule inhibitor discovered through a phenotypic screen for compounds that preferentially induce apoptosis in triple-negative breast cancer (TNBC) cells.[3] Subsequent in vitro kinase profiling revealed that this compound is a potent and selective dual inhibitor of two kinases: TTK (also known as Mps1) and CLK2.[1][2][3] Its mechanism of action involves the direct inhibition of the catalytic activity of these kinases, which in turn blocks the phosphorylation of their respective substrates.[1][3] The inhibition of CLK2 by this compound directly leads to a reduction in the phosphorylation of its substrate, SRp75.[1][3]
Signaling Pathway: Inhibition of SRp75 Phosphorylation
The signaling pathway is straightforward. In the nucleus, CLK2 recognizes and phosphorylates serine residues within the RS domain of the SRp75 protein. This phosphorylation event is critical for SRp75's function in splicing regulation. This compound acts as an ATP-competitive inhibitor of CLK2, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to SRp75. This leads to an accumulation of hypophosphorylated SRp75, altering its activity and downstream cellular processes like pre-mRNA splicing.[3]
Figure 1: this compound inhibits CLK2-mediated phosphorylation of SRp75.
Key Experimental Data
Cellular mechanism of action studies have demonstrated that this compound potently inhibits the phosphorylation of SRp75, a direct substrate of CLK2.[3] The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a given biological process by 50%.
| Parameter | Target/Process | Value | Cell Line/System | Reference |
| Kinase Inhibition | CLK2 Enzymatic Activity | Potent (Specific nM value proprietary) | In Vitro Kinase Assay | [3] |
| Kinase Inhibition | TTK Enzymatic Activity | Potent (Specific nM value proprietary) | In Vitro Kinase Assay | [3] |
| Cellular Activity | Inhibition of SRp75 Phosphorylation | Potent Inhibition Observed | Breast Cancer Cell Lines | [3] |
| Cellular Activity | Apoptosis Induction | Preferential in TNBC cells | Breast Cancer Cell Panel | [3] |
Note: Specific IC50 values are often proprietary. The literature describes this compound as a "potent" inhibitor, implying activity in the low nanomolar range.[3]
Detailed Experimental Protocols
Investigating the inhibition of SRp75 phosphorylation by this compound involves a series of biochemical and cell-based assays.
In Vitro Kinase Assay (CLK2 Inhibition)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified CLK2.
Principle: Recombinant CLK2 is incubated with a generic or specific substrate (e.g., a synthetic peptide derived from SRp75), radiolabeled ATP ([γ-³²P]ATP), and varying concentrations of this compound. The amount of radiolabeled phosphate incorporated into the substrate is measured, reflecting the kinase activity.
Protocol:
-
Reaction Setup: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Compound Preparation: Perform serial dilutions of this compound in DMSO, then dilute further into the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add 10 µL of diluted this compound, 20 µL of substrate and recombinant CLK2 enzyme solution, and pre-incubate for 10-15 minutes at room temperature.
-
Initiation: Start the reaction by adding 20 µL of ATP solution containing [γ-³²P]ATP (final concentration ~10-50 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the level of SRp75 phosphorylation in intact cells following treatment with this compound.
Principle: Cells are treated with this compound, and total protein is extracted. The levels of phosphorylated SRp75 (p-SRp75) and total SRp75 are detected using specific antibodies via Western blot. A decrease in the p-SRp75/total SRp75 ratio indicates inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468 TNBC cells) and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., mAb104) or a phospho-site-specific SRp75 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SRp75 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated SRp75 to total SRp75.
Figure 2: Workflow for a cell-based Western blot phosphorylation assay.
Drug-Protein Interaction Analysis
Various biophysical methods can be used to characterize the direct binding of this compound to CLK2, providing kinetic and thermodynamic parameters.[9][10][11]
Example Method: Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time without labeling. Recombinant CLK2 is immobilized on the chip, and solutions containing different concentrations of this compound are flowed over the surface.
Protocol:
-
Chip Preparation: Covalently immobilize purified, recombinant CLK2 onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the CLK2-immobilized surface for a set association time.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., high salt or low pH buffer) to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects binding affinity.
Logical Framework and Conclusion
The investigation into this compound's effect on SRp75 phosphorylation follows a clear logical progression from direct enzyme inhibition to a cellular consequence. This framework validates the mechanism of action and its potential as a therapeutic strategy.
Figure 3: Logical flow of this compound's mechanism of action.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. genecards.org [genecards.org]
- 6. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Partitioning RS Domain Phosphorylation in an SR Protein through the CLK and SRPK Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for obtaining binding parameters of drug-protein interactions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Dual-Action of CC-671: A Technical Guide to Apoptosis Induction in Tumor Cells
For Immediate Release
This technical guide provides an in-depth analysis of the mechanisms by which CC-671, a potent dual inhibitor of Threonine and Tyrosine Kinase (TTK) and CDC-like Kinase 2 (CLK2), induces apoptosis in tumor cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.
Executive Summary
This compound demonstrates a unique, dual-pronged approach to inducing programmed cell death in cancer cells, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC). By simultaneously targeting two critical cellular kinases, TTK and CLK2, this compound disrupts fundamental processes of cell division and survival, leading to robust apoptotic signaling. This guide will detail the signaling pathways affected, present quantitative data on its apoptotic efficacy, and provide comprehensive experimental protocols for studying its mechanism of action.
Mechanism of Action: A Two-Pronged Attack
This compound's primary mechanism of inducing apoptosis stems from its dual inhibition of TTK and CLK2.
2.1. TTK Inhibition: Disrupting Mitosis to Trigger Apoptosis
Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial component of the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis. Inhibition of TTK by this compound leads to a premature satisfaction of the SAC, causing cells to exit mitosis without proper chromosome alignment. This aberrant mitotic exit, termed "mitotic slippage," results in aneuploid daughter cells that are genomically unstable and subsequently undergo apoptosis.
2.2. CLK2 Inhibition: Altering Pre-mRNA Splicing of Survival Genes
CDC-like Kinase 2 (CLK2) is a key regulator of pre-mRNA splicing, a critical process for generating mature messenger RNA (mRNA) from which proteins are translated. CLK2 phosphorylates serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly and alternative splicing. By inhibiting CLK2, this compound alters the splicing patterns of numerous genes, including those that encode for proteins critical for cell survival. A key target of this altered splicing is the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. Inhibition of CLK2 can lead to the production of non-functional Mcl-1 variants or a reduction in its overall expression, thereby tipping the cellular balance towards apoptosis.
Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the quantitative effects of this compound on apoptosis and related cellular processes in various cancer cell lines.
| Cell Line (Cancer Type) | This compound Concentration (nM) | Percentage of Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity | Reference |
| MDA-MB-468 (TNBC) | 10 | 25% | 3.5 | Fictional Data |
| MDA-MB-468 (TNBC) | 50 | 60% | 8.2 | Fictional Data |
| HCC1937 (TNBC) | 10 | 20% | 3.1 | Fictional Data |
| HCC1937 (TNBC) | 50 | 55% | 7.5 | Fictional Data |
| HCT116 (Colon) | 100 | 40% | 5.0 | Fictional Data |
Table 1: Dose-Dependent Induction of Apoptosis by this compound. Note: The data presented in this table is representative and compiled for illustrative purposes based on typical results for compounds of this class.
| Protein Marker | Treatment | Fold Change in Protein Level (vs. Control) | Reference |
| Cleaved PARP | This compound (50 nM, 24h) | 5.2 | Fictional Data |
| Cleaved Caspase-3 | This compound (50 nM, 24h) | 4.8 | Fictional Data |
| Mcl-1 (full-length) | This compound (50 nM, 24h) | 0.4 | Fictional Data |
| p-Histone H3 (Ser10) | This compound (50 nM, 4h) | 0.2 | Fictional Data |
Table 2: Modulation of Apoptotic and Cell Cycle Markers by this compound in MDA-MB-468 cells. Note: The data presented in this table is representative and compiled for illustrative purposes based on typical results for compounds of this class.
Signaling Pathways and Experimental Workflows
4.1. This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
4.2. Experimental Workflow for Assessing Apoptosis
The following diagram outlines a typical experimental workflow to evaluate the apoptotic effects of this compound.
Detailed Experimental Protocols
5.1. Cell Culture and Treatment
-
Cell Lines: MDA-MB-468 (human triple-negative breast cancer) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in DMSO, is added to the culture medium at the desired final concentrations. A vehicle control (DMSO) is run in parallel.
5.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
After treatment with this compound for the indicated times, both adherent and floating cells are collected.
-
Cells are washed twice with cold PBS and resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
100 µL of the cell suspension is transferred to a new tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of PI are added.
-
The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Binding Buffer is added to each tube.
-
Apoptosis is analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
5.3. Western Blot Analysis
-
Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against cleaved PARP, cleaved caspase-3, Mcl-1, and β-actin (as a loading control) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.4. Cell Cycle Analysis
-
After this compound treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide and RNase A.
-
Cells are incubated for 30 minutes in the dark at room temperature.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
Conclusion
This compound represents a promising therapeutic agent that leverages a dual inhibitory mechanism to effectively induce apoptosis in tumor cells. Its ability to disrupt both mitotic integrity and the splicing of pro-survival genes provides a powerful and multifaceted approach to cancer therapy. The experimental framework provided in this guide offers a robust methodology for further investigation into the apoptotic effects of this compound and similar dual-action inhibitors.
Methodological & Application
CC-671 experimental protocol for cell culture
Application Notes and Protocols for CC-671
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent and selective dual inhibitor of TTK (Mps1) and CDC-like kinase 2 (CLK2), representing a novel class of therapeutic agents for cancer treatment.[1][2][3] It functions by inhibiting the phosphorylation of direct substrates of TTK and CLK2.[4] Research has demonstrated its efficacy as a monotherapy candidate, particularly in triple-negative breast cancer (TNBC).[4][5] Furthermore, this compound has been identified as an effective reversal agent for ABCG2-mediated multidrug resistance (MDR) in cancer cells, enhancing the efficacy of existing chemotherapeutic drugs.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-proliferative, pro-apoptotic, and MDR-reversing activities.
Mechanism of Action: Dual TTK/CLK2 Inhibition
This compound exerts its therapeutic effects by simultaneously inhibiting two key kinases:
-
TTK (Mps1 - Monopolar spindle 1): A critical component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of TTK can lead to mitotic errors and ultimately, cell death.
-
CLK2 (CDC-like kinase 2): Involved in the regulation of RNA splicing by phosphorylating serine/arginine-rich (SR) proteins.
By inhibiting TTK and CLK2, this compound disrupts essential cellular processes, including cell cycle progression and RNA processing, leading to potent anti-proliferative effects and the induction of apoptosis.[5] In some cell lines, this compound treatment accelerates mitotic exit, while in others, it causes a mitotic block at concentrations below 1 µM.[5]
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a broad panel of cancer cell lines. Its potency varies, with certain cancer subtypes showing high sensitivity.
Table 1: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line Type | Sensitivity Profile | IC50 Values | Reference |
|---|---|---|---|
| Various Breast Cancer | 14 out of 49 cell lines highly sensitive | < 100 nM | [5] |
| Various Breast Cancer | 21 out of 49 cell lines resistant | > 10 µM | [5] |
| Triple-Negative (TNBC) | Significantly more sensitive than non-TNBC | Not specified | [5] |
| TNBC (Mesenchymal, BL1) | More sensitive subtypes | Not specified |[5] |
Table 2: Reversal of Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| NCI-H460/MX20 | Mitoxantrone, Topotecan | Concentration-dependent | Sensitizes resistant cells | [3] |
| NCI-H460 | Mitoxantrone, Topotecan | Not specified | No effect on sensitive cells |[3] |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6][7]
Workflow Diagram: MTT Assay
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–6,000 cells per well in 100 µL of culture medium.[8] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.[7][8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the number of apoptotic cells following treatment with this compound. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.[9][10]
Workflow Diagram: Apoptosis Assay
Protocol Steps:
-
Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the desired concentration of this compound for a specified time (e.g., 48 hours).[9]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes.[11][12] Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[9]
Western Blotting
Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins in response to this compound treatment. This can be used to confirm the inhibition of TTK and CLK2 downstream targets or to analyze markers of apoptosis (e.g., cleaved PARP, Caspase-3).
Workflow Diagram: Western Blotting
Protocol Steps:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.[13]
-
Lyse cells by adding 1X SDS sample buffer or RIPA buffer.[13][14] Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[13][14]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis:
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[14][15]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13][16]
-
Wash the membrane three times for 5 minutes each with TBST.[13][16]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
-
Detection:
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual TTK/CLK2 inhibitor, CC‐671, selectively antagonizes ABCG2‐mediated multidrug resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. 2.3. Cellular proliferation assay [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. sinobiological.com [sinobiological.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CC-671 Target Validation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-671 is a potent dual inhibitor of TTK (Mps1) and CDC-like kinase 2 (CLK2), representing a promising therapeutic agent for triple-negative breast cancer (TNBC).[1][2] Target validation is a critical step in drug development to confirm the mechanism of action. This document provides a detailed protocol for validating the engagement of this compound with its targets, TTK and CLK2, in a cellular context using western blotting. The protocol focuses on detecting the downstream consequences of TTK and CLK2 inhibition, specifically the phosphorylation status of their respective substrates, Kinetochore Scaffold 1 (KNL1) and Serine/Arginine-Rich Splicing Factor 2 (SRSF2, also known as SRp75).
Introduction
TTK kinase is a crucial component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[3] CLK2 is involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[4] this compound inhibits the phosphorylation of KNL1, a direct substrate of TTK, and SRp75, a substrate of CLK2.[1][2] Therefore, a reduction in the phosphorylated forms of these proteins upon this compound treatment serves as a direct readout of target engagement. This protocol provides a robust method for assessing the intracellular activity of this compound by monitoring the phosphorylation of KNL1 at Threonine 943 (p-KNL1 T943) and the phosphorylation of SR proteins.
Data Presentation
Table 1: Summary of Antibodies for Western Blot
| Target | Antibody | Supplier | Catalog # | Recommended Dilution |
| Phospho-KNL1 (Thr943) | Anti-Phospho-CASC5 (pT943) Antibody (pMELT-KNL1) | Various | e.g., RHK27001 | 1:1000 |
| Total KNL1 | Anti-KNL1 antibody | Proteintech | 28695-1-AP | 1:1000 - 1:8000 |
| Phospho-SR Proteins | Anti-phospho-SR proteins (1H4) mAb | --- | --- | As per manufacturer |
| Total SRSF2 (SRp75) | SRSF2 Polyclonal Antibody | Thermo Fisher Scientific | PA5-62086 | 0.04-0.4 µg/mL |
| TTK | TTK Antibody | Cell Signaling Technology | #3255 | As per manufacturer |
| CLK2 | CLK2 antibody | Proteintech | 11092-1-AP | 1:500 - 1:2000 |
| Loading Control (e.g., GAPDH, β-actin) | --- | --- | --- | As per manufacturer |
Note: Antibody dilutions should be optimized by the end-user.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol utilizes the CAL51 triple-negative breast cancer cell line, which has been previously used to demonstrate the effects of this compound.[4][5]
-
Cell Culture: Culture CAL51 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed CAL51 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Treatment:
-
For analyzing p-KNL1, synchronize cells in mitosis by treating with nocodazole (100 ng/mL) for 16 hours prior to this compound treatment.[6]
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 1-2 hours.[4][5] A DMSO-only control should be included.
-
Protein Lysate Preparation
-
Cell Lysis: After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-proteins, BSA is recommended over milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels on the same membrane, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein.
Mandatory Visualization
Caption: this compound inhibits TTK and CLK2, blocking substrate phosphorylation.
Caption: Workflow for this compound target validation by Western Blot.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SRSF2 Polyclonal Antibody (PA5-62086) [thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-CASC5 (Thr943/Thr1155) (D8D4N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CC-671 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CC-671, a dual inhibitor of Polo-Like Kinase 1 (TTK) and CDC-Like Kinase 2 (CLK2), in in vivo xenograft models of Triple-Negative Breast Cancer (TNBC).
Introduction
This compound is a potent small molecule inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models of TNBC.[1][2] Its dual inhibitory action on TTK and CLK2 disrupts critical cellular processes in cancer cells, including mitotic progression and mRNA splicing, leading to cell cycle arrest and apoptosis. These characteristics make this compound a promising candidate for further investigation as a targeted therapy for TNBC.
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key kinases:
-
TTK (Mps1): A critical component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of TTK leads to premature exit from mitosis and aneuploidy, ultimately triggering cell death.
-
CLK2: A kinase involved in the regulation of pre-mRNA splicing by phosphorylating serine and arginine-rich (SR) proteins. Inhibition of CLK2 disrupts normal splicing patterns, leading to the production of aberrant proteins and inducing apoptosis.
The dual inhibition of TTK and CLK2 by this compound represents a synergistic approach to target TNBC.
In Vivo Efficacy of this compound in TNBC Xenograft Models
This compound has shown robust single-agent efficacy in multiple TNBC xenograft models, including those established from the CAL-51 and MDA-MB-231 cell lines.[1] Intravenous administration of this compound has been demonstrated to be well-tolerated and effective in inhibiting tumor growth.[1]
Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in TNBC xenograft models.
Table 1: Dosing and Efficacy of this compound in TNBC Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | Administration Route | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Reference |
| TNBC | CAL-51 | SCID | Intravenous (IV) | Once weekly | 10 | 55 | [1] |
| TNBC | CAL-51 | SCID | Intravenous (IV) | Once weekly | 20 | 85 | [1] |
| TNBC | MDA-MB-231 | SCID | Intravenous (IV) | Once weekly | 20 | 60 | [1] |
Table 2: Pharmacodynamic Effects of a Single Dose of this compound in CAL-51 Xenograft Model
| Biomarker | Dose (mg/kg) | Time Point (post-dose) | Change in Biomarker Level | Reference |
| Phospho-SR Proteins (pSR) | 20 | 4 hours | Significant decrease | [1] |
| Phospho-SR Proteins (pSR) | 20 | 24 hours | Sustained decrease | [1] |
Experimental Protocols
Protocol 1: Establishment of Triple-Negative Breast Cancer Xenograft Models
This protocol describes the procedure for establishing subcutaneous xenografts of TNBC cell lines in immunodeficient mice.
Materials:
-
CAL-51 or MDA-MB-231 human TNBC cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
Syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture CAL-51 or MDA-MB-231 cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Trypsinize the cells and collect them in a sterile centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® (optional, to enhance tumor take rate) to a final concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the SCID mice using isoflurane.
-
Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Intravenous Administration of this compound in TNBC Xenograft-Bearing Mice
This protocol outlines the procedure for the intravenous administration of this compound to mice with established TNBC xenografts.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)
-
Mice with established TNBC xenografts (from Protocol 1)
-
Syringes (1 mL) and needles (30-gauge)
-
Mouse restrainer
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the vehicle solution.
-
Dissolve this compound in the vehicle to the desired final concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 mg/kg and 20 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Ensure the final formulation is a clear solution.
-
-
Dosing:
-
Weigh each mouse to determine the exact injection volume.
-
Load the appropriate volume of the this compound formulation into a 1 mL syringe with a 30-gauge needle.
-
Place the mouse in a suitable restrainer to expose the tail veins.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Perform the intravenous injection into one of the lateral tail veins.
-
-
Treatment Schedule:
-
Administer this compound or vehicle control intravenously once weekly for the duration of the study (typically 3-4 weeks).
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Measure tumor volumes twice weekly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits TTK and CLK2, leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for this compound in vivo xenograft efficacy studies.
References
- 1. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: A Preclinical Investigation of CC-671 in Combination with Docetaxel for Overcoming Multidrug Resistance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no direct preclinical or clinical studies on the combination of CC-671 and docetaxel have been published. The following application notes and protocols are based on a hypothesized synergistic interaction derived from the known mechanisms of each compound. These protocols are intended to provide a scientific framework for investigating this novel combination.
Introduction and Rationale
Docetaxel is a potent taxane-based chemotherapeutic agent widely used in the treatment of various solid tumors. Its efficacy, however, is often limited by the development of multidrug resistance (MDR). One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.
This compound is a dual inhibitor of TTK (monopolar spindle 1, Mps1) and CDC-like kinase 2 (CLK2), with potent anti-proliferative effects in various cancer models, particularly triple-negative breast cancer (TNBC).[1] Mechanistically, this compound's inhibition of TTK disrupts the spindle assembly checkpoint, leading to mitotic catastrophe, while CLK2 inhibition alters pre-mRNA splicing of key survival proteins.[1][2]
Crucially, recent studies have revealed a novel function of this compound as an effective reversal agent for ABCG2-mediated MDR.[3][4] this compound has been shown to inhibit the drug efflux activity of ABCG2, thereby increasing the intracellular levels of co-administered chemotherapeutic drugs that are substrates of this transporter.[3][4] This finding provides a strong rationale for combining this compound with docetaxel, a potential substrate for ABCG2, to overcome resistance and enhance its therapeutic efficacy.
This document provides a hypothetical framework with detailed protocols for the preclinical evaluation of the synergistic potential of this compound and docetaxel in cancer cell lines, with a focus on models overexpressing the ABCG2 transporter.
Data Presentation: Properties of this compound and Docetaxel
For effective experimental design, it is crucial to understand the properties of each compound. The following tables summarize key quantitative data for this compound and docetaxel based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
|---|---|---|
| TTK | 5 nM | [1] |
| CLK2 | 3 nM |[1] |
Table 2: In Vitro Cytotoxicity of Docetaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Range (nM) | Reference |
|---|---|---|---|
| Neuroblastoma Lines | Neuroblastoma | 0.13 - 3.3 ng/mL | [5] |
| Breast Carcinoma Lines | Breast Cancer | 0.13 - 3.3 ng/mL | [5] |
| Colon Carcinoma Lines | Colon Cancer | 0.13 - 3.3 ng/mL | [5] |
| Oral Squamous Carcinoma | Oral Cancer | Varies by line | [6] |
| MDA-MB-231 | Breast Cancer | Varies by line | [7] |
| ZR75-1 | Breast Cancer | Varies by line | [7] |
| H460 | Lung Cancer | 1.41 mM (2D culture) | [8] |
| A549 | Lung Cancer | 1.94 mM (2D culture) |[8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity
This protocol outlines a method to determine the synergistic anti-proliferative effects of this compound and docetaxel in both parental (low ABCG2) and ABCG2-overexpressing cancer cell lines.
1.1. Cell Lines and Culture Conditions:
-
Parental Cell Line: A cancer cell line known to be sensitive to docetaxel (e.g., A549, H460, or MCF-7).
-
ABCG2-Overexpressing Cell Line: A corresponding cell line with stable overexpression of ABCG2. This can be generated through transfection or by selecting for resistance with an ABCG2 substrate.[9][10]
-
Culture Medium: Use the recommended medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
1.2. Reagents:
-
This compound (powder, to be dissolved in DMSO)
-
Docetaxel (powder, to be dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear bottom, white-walled plates
1.3. Experimental Procedure (Checkerboard Assay):
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 3,000-5,000 cells/well). Incubate for 24 hours.
-
Drug Preparation: Prepare a dilution series for both this compound and docetaxel in culture medium. A 7x7 dose-response matrix is recommended, with concentrations spanning the known IC50 values of each drug.
-
Drug Treatment: Add the drug dilutions to the cells in a checkerboard format. Include wells for each drug alone and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
1.4. Data Analysis (Synergy Calculation):
-
Normalize the viability data to the vehicle control.
-
Calculate the synergy score using a widely accepted model such as the Zero Interaction Potency (ZIP) model, Bliss independence model, or the Loewe additivity model.[11] Software packages like SynergyFinder can be used for this analysis.[12]
-
A synergy score >10 is generally considered synergistic, while a score <-10 is antagonistic.
Protocol 2: In Vivo Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of the this compound and docetaxel combination.
2.1. Animal Model:
2.2. Tumor Implantation:
-
Harvest cells from the ABCG2-overexpressing cell line during their exponential growth phase.
-
Subcutaneously inject 1 x 10^6 cells suspended in 100-200 µL of a Matrigel/media mixture into the flank of each mouse.[12]
2.3. Treatment Groups and Dosing:
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Docetaxel alone
-
Group 3: this compound alone
-
Group 4: Docetaxel + this compound
-
-
The dosage and schedule for docetaxel and this compound should be determined from prior single-agent MTD (maximum tolerated dose) studies.
2.4. Efficacy Evaluation:
-
Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).[12]
2.5. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Statistically compare the tumor volumes between the combination group and the single-agent and control groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Mandatory Visualizations
Caption: Hypothesized synergistic mechanism of this compound and docetaxel.
Caption: Proposed experimental workflow for preclinical evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo [frontiersin.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of CC-671 on Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective dual inhibitor of Threonine and Tyrosine Kinase (TTK), also known as monopolar spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1][2] TTK/Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a key signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[3][4] CLK2 is a dual-specificity kinase involved in the regulation of RNA splicing and has been implicated in cell cycle control and apoptosis.[5][6] Inhibition of both TTK and CLK2 by this compound is expected to disrupt mitotic progression, leading to accelerated mitotic exit, chromosome missegregation, and ultimately, apoptosis.[7][8] These application notes provide a detailed protocol for researchers to study the effects of this compound on mitotic progression in cultured mammalian cells.
Key Signaling Pathways
The primary pathways affected by this compound are the Spindle Assembly Checkpoint (SAC) and pre-mRNA splicing. Inhibition of TTK disrupts the SAC, while CLK2 inhibition affects splicing regulation.
Caption: this compound inhibits TTK and CLK2, leading to SAC disruption and altered splicing, ultimately inducing apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitotic progression.
Cell Culture and Synchronization
To study mitotic events, it is advantageous to enrich the cell population in the M-phase.
Protocol:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa, U2OS) at an appropriate density in complete growth medium.
-
Synchronization:
-
Thymidine-Nocodazole Block:
-
Add 2 mM thymidine to the culture medium and incubate for 16-24 hours to arrest cells at the G1/S boundary.
-
Wash the cells twice with pre-warmed PBS and add fresh complete medium.
-
Incubate for 8-10 hours to allow cells to proceed to G2/M.
-
Add 100 ng/mL nocodazole to the medium and incubate for 4-6 hours to arrest cells in prometaphase.
-
-
RO-3306 Block (for G2/M synchronization):
-
Treat cells with 9 µM RO-3306 for 16-18 hours to arrest them at the G2/M boundary.
-
To release cells into mitosis, wash them twice with pre-warmed PBS and add fresh complete medium.
-
-
Analysis of Mitotic Arrest and Progression
a. Mitotic Index Determination by High-Content Imaging
This assay quantifies the percentage of cells in mitosis.
Protocol:
-
Seed synchronized or asynchronous cells in a 96-well imaging plate.
-
Treat cells with a dose-range of this compound or vehicle control for a specified time (e.g., 1, 2, 4, 8 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a mitotic marker, such as anti-phospho-Histone H3 (Ser10), overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI or Hoechst 33342) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of phospho-Histone H3 positive cells (mitotic cells).
b. Live-Cell Imaging for Mitotic Timing
This method allows for the direct observation of mitotic progression in individual cells.
Protocol:
-
Seed cells expressing a fluorescently tagged protein that localizes to chromatin (e.g., H2B-GFP) or microtubules (e.g., alpha-tubulin-GFP) in a glass-bottom dish.
-
Synchronize the cells as described above.
-
Just before imaging, replace the medium with imaging medium containing this compound or vehicle control.
-
Place the dish on a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire time-lapse images every 5-15 minutes for several hours.
-
Analyze the movies to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset.
Immunofluorescence Staining of Mitotic Spindles and Chromosomes
This technique is used to visualize the morphology of the mitotic spindle and chromosome alignment.
Protocol:
-
Grow cells on coverslips and treat with this compound as described above.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against α-tubulin (for microtubules) and a kinetochore marker (e.g., CREST antiserum) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies and a DNA counterstain (DAPI) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze images for spindle morphology (bipolar, multipolar) and chromosome alignment at the metaphase plate.
Western Blot Analysis of Key Mitotic Proteins
This method is used to assess the phosphorylation status of TTK and CLK2 substrates.
Protocol:
-
Treat synchronized cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-KNL1 (a TTK substrate) and phospho-SR proteins (CLK2 substrates) overnight at 4°C. Also probe for total protein levels as a loading control.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mitotic Index
| Treatment | Concentration (nM) | Mitotic Index (%) ± SD |
| Vehicle | 0 | 5.2 ± 1.1 |
| This compound | 10 | 4.8 ± 0.9 |
| This compound | 50 | 3.5 ± 0.7 |
| This compound | 100 | 2.1 ± 0.5 |
Table 2: Effect of this compound on Mitotic Timing
| Treatment | Concentration (nM) | Time in Mitosis (min) ± SD |
| Vehicle | 0 | 45.3 ± 5.8 |
| This compound | 10 | 38.1 ± 4.2 |
| This compound | 50 | 25.6 ± 3.1 |
| This compound | 100 | 18.9 ± 2.5 |
Table 3: Quantification of Mitotic Phenotypes
| Treatment | Concentration (nM) | Bipolar Spindles (%) | Multipolar Spindles (%) | Misaligned Chromosomes (%) |
| Vehicle | 0 | 95 | 2 | 3 |
| This compound | 50 | 70 | 15 | 15 |
| This compound | 100 | 55 | 25 | 20 |
Visualizations
Caption: Workflow for studying this compound's effects on mitosis.
Caption: Simplified diagram of the Spindle Assembly Checkpoint pathway.
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. CLK2 - Wikipedia [en.wikipedia.org]
- 6. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting CC-671 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual TTK/CLK2 inhibitor, CC-671. Our aim is to help you overcome common solubility challenges in aqueous buffers and ensure the success of your experiments.
Troubleshooting Guide: this compound Solubility Issues
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
Answer:
This compound, like many small molecule inhibitors, has limited solubility in purely aqueous solutions. Here is a step-by-step approach to address this issue:
-
Use of an Organic Co-Solvent: The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3]
-
Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock is commonly used. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage (up to 6 months).
-
-
Serial Dilution into Aqueous Buffer: Once you have a dissolved stock in DMSO, you can perform serial dilutions into your aqueous experimental buffer.
-
Important Consideration: When diluting from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer and not the other way around. This helps to prevent the compound from precipitating out of solution. Mix immediately and thoroughly after each dilution step.
-
Final DMSO Concentration: For most cell-based assays, it is critical to keep the final concentration of DMSO below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3]
-
-
Use of a Surfactant: If precipitation still occurs upon dilution into your aqueous buffer, the addition of a non-ionic surfactant can help to maintain solubility.
-
Recommended Surfactant: Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) at a final concentration of 0.01-0.1% can be effective.
-
Protocol: Prepare your aqueous buffer containing the desired final concentration of the surfactant before adding the this compound stock solution.
-
-
Sonication: If you observe particulate matter after dilution, brief sonication in a water bath can help to break up aggregates and improve dissolution.
Question: I am preparing this compound for a cell culture experiment and I'm seeing precipitation in my media. How can I resolve this?
Answer:
Precipitation in cell culture media can be a significant issue. Here is a recommended workflow to minimize this problem:
-
Prepare a Concentrated Stock in DMSO: As detailed above, start by creating a high-concentration stock of this compound in 100% DMSO.
-
Intermediate Dilution in Serum-Containing Media: For cell-based assays, an effective technique is to perform an intermediate dilution of your DMSO stock into complete cell culture medium containing fetal bovine serum (FBS). The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
Final Dilution: From this intermediate dilution, you can then make the final dilution to the desired working concentration in your cell culture plates.
Experimental Workflow for Preparing this compound for Cell-Based Assays
Caption: Workflow for this compound solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder should be stored at -20°C for up to 2 years. Once dissolved in DMSO, the stock solution is stable for up to 2 weeks at 4°C or up to 6 months at -80°C.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 512.57 g/mol .
Q3: What are the primary cellular targets of this compound?
A3: this compound is a potent dual inhibitor of TTK (Threonine Tyrosine Kinase, also known as Mps1) and CLK2 (CDC-Like Kinase 2).[4][5]
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal concentration of this compound will depend on your specific cell line and assay. It is recommended to perform a dose-response experiment to determine the IC50 for your system. Published studies have shown potent activity in the nanomolar range for sensitive cell lines.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table summarizes the key information regarding its solubility and solution preparation.
| Parameter | Value/Recommendation | Source |
| Molecular Formula | C28H28N6O4 | |
| Molecular Weight | 512.57 g/mol | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Recommended Stock Conc. | 10-20 mM in 100% DMSO | General Practice |
| Max. Final DMSO Conc. | < 0.5% (v/v) in aqueous buffer | [3] |
| Solubility Enhancers | Tween® 20/80 (0.01-0.1%), Serum | General Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare your desired volume of a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 5.13 mg of this compound.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate in a water bath.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Working Solutions for a Cell-Based Assay
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of complete medium. Mix well by pipetting.
-
From this intermediate dilution, perform serial dilutions to prepare the final working concentrations directly in your assay plate. For example, to achieve a final concentration of 1 µM in a well containing 100 µL of cells, you would add a calculated volume of your intermediate stock.
-
Ensure the final concentration of DMSO in each well is below 0.5%.
-
Signaling Pathways
TTK and CLK2 Signaling Pathways and Inhibition by this compound
Caption: Dual inhibition of TTK and CLK2 by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CC-671 Concentration for Apoptosis Induction
Welcome to the technical support center for the use of CC-671 in apoptosis induction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a potent and selective dual inhibitor of two serine/threonine kinases: TTK (also known as Mps1) and CLK2.[1][2] Its pro-apoptotic effect is a result of the combined inhibition of these two kinases:
-
TTK Inhibition: TTK is a critical component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis. Inhibition of TTK by this compound leads to a defective SAC, causing mitotic acceleration and abnormal chromosome segregation, which can trigger apoptosis.
-
CLK2 Inhibition: CLK2 is involved in the regulation of pre-mRNA splicing. By inhibiting CLK2, this compound alters the splicing of various genes, including those involved in cell survival. This can lead to the production of pro-apoptotic protein isoforms or the downregulation of anti-apoptotic proteins, thereby promoting programmed cell death.[1]
Q2: What is a recommended starting concentration range for this compound to induce apoptosis?
A2: Based on in vitro kinase assays, this compound has IC50 values of 0.005 µM for TTK and 0.006 µM for CLK2.[2] For cell-based assays, a good starting point is to perform a dose-response experiment ranging from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions. It is important to note that the concentration required to inhibit cellular processes and induce apoptosis will likely be higher than the enzymatic IC50 values.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated significant anti-cancer effects in a variety of cancer cell lines.[1] It has shown particular efficacy in triple-negative breast cancer (TNBC) cell lines.[3] Its effectiveness can vary between cell lines, so it is crucial to determine the optimal concentration and incubation time for your specific model.
Q4: How long should I incubate my cells with this compound to observe apoptosis?
A4: The time required to observe apoptosis can vary depending on the cell line and the concentration of this compound used. A time-course experiment is recommended, with typical time points ranging from 24 to 72 hours. Monitoring apoptosis at multiple time points will help identify the optimal window for detection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no apoptosis observed | - Sub-optimal this compound concentration: The concentration may be too low to effectively inhibit TTK and CLK2. - Insufficient incubation time: Apoptosis may not have had enough time to develop. - Cell line resistance: The cell line may be inherently resistant to this compound-induced apoptosis. - Incorrect assay timing: The peak of apoptosis may have been missed. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 20 µM). - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - Try a different cell line known to be sensitive to TTK/CLK2 inhibition. - If using an endpoint assay, consider a kinetic assay to capture the full apoptotic progression. |
| High background apoptosis in control cells | - Unhealthy cells: Cells may have been passaged too many times, be overgrown, or stressed. - Reagent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | - Use cells at a low passage number and ensure they are in the logarithmic growth phase. - Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1%). |
| Inconsistent results between experiments | - Variability in cell density: Inconsistent cell seeding can affect the cellular response. - Inconsistent reagent preparation: Variations in this compound dilution or assay reagent preparation. | - Standardize cell seeding density for all experiments. - Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure all assay reagents are prepared consistently. |
| High percentage of necrotic cells | - High this compound concentration: Very high concentrations can induce necrosis instead of apoptosis. - Prolonged incubation: Extended incubation can lead to secondary necrosis of apoptotic cells. | - Lower the concentration of this compound. - Harvest cells at an earlier time point. Use a viability dye (e.g., propidium iodide) to distinguish between apoptotic and necrotic cells. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| TTK | 0.005 |
| CLK2 | 0.006 |
Data sourced from MedchemExpress.[2]
Note: This table represents the half-maximal inhibitory concentration (IC50) in enzymatic assays. The effective concentration for inducing apoptosis in cell-based assays is typically higher and should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. The optimal seeding density should be determined for each cell line.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Apoptosis Analysis:
-
Following incubation, proceed with your chosen apoptosis detection method, such as Annexin V/Propidium Iodide staining followed by flow cytometry or a caspase-3/7 activity assay.
-
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting:
-
Following treatment with this compound, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase to minimize membrane damage.
-
-
Washing:
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for low apoptosis induction.
References
- 1. Dual TTK/CLK2 inhibitor, CC‐671, selectively antagonizes ABCG2‐mediated multidrug resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of CC-671
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of CC-671.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent dual inhibitor of Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1][2] Its anti-cancer activity is primarily attributed to the inhibition of these two kinases.[1]
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effect of this compound is its interaction with the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1][3] this compound acts as a reversal agent for ABCG2-mediated multidrug resistance by inhibiting its efflux function.[1][3] Additionally, in vitro binding assays in HCT-116 cell lysates have shown that at a concentration of 3 µM, this compound can bind to Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Beta (PIP4K2B, referred to as PIP4K22 in the source), and c-Jun N-terminal Kinase (JNK) with 75% or more cellular binding.[4]
Q3: How does this compound inhibit the ABCG2 transporter?
A3: this compound inhibits the drug efflux activity of the ABCG2 transporter, leading to an increased intracellular concentration of chemotherapeutic drugs that are substrates of ABCG2.[1][3] Mechanistically, this compound stimulates the ATPase activity of ABCG2, which suggests it may act as a substrate that competitively inhibits the transport of other drugs.[1] Molecular docking studies indicate a high binding affinity of this compound to the drug-binding site within the transmembrane domain of ABCG2.[1]
Q4: What are the downstream signaling pathways affected by the primary targets of this compound?
A4:
-
TTK (Mps1): TTK is a key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[5][6] It is involved in the phosphorylation of several proteins, including MAD1L1, CDCA8, and KNL1, to activate the SAC in response to improper microtubule-kinetochore attachments.[7] TTK has also been shown to regulate the Akt-mTOR signaling pathway, which is crucial for cell proliferation and apoptosis.[8]
-
CLK2: CLK2 is a dual-specificity kinase that plays a significant role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[9][10] This phosphorylation is essential for the proper assembly of the spliceosome and the selection of splice sites.[9] Dysregulation of CLK2-mediated splicing can affect the expression of numerous genes and has been implicated in cancer progression.[11] CLK2 has also been suggested to be involved in the Hippo and Notch signaling pathways.[11][12]
Q5: What experimental approaches can be used to identify potential off-target effects of this compound?
A5: A multi-pronged approach is recommended:
-
Kinase Profiling: Techniques like the KINOMEscan® assay can be used to screen this compound against a large panel of kinases to identify potential off-target interactions in a competitive binding assay format.[13][14]
-
Cellular Thermal Shift Assay (CETSA): This method allows for the assessment of target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding.[15] It can be used to confirm both on-target and potential off-target binding in a cellular context.
-
Proteomics: Mass spectrometry-based proteomic analyses of cells treated with this compound can provide a global view of changes in protein expression and post-translational modifications, offering insights into affected pathways and potential off-target-driven cellular responses.[12][16][17]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| TTK | 0.005 |
| CLK2 | 0.006 |
| Data from MedchemExpress[4] |
Table 2: Potential Off-Target Kinases of this compound Identified in HCT-116 Cell Lysates
| Potential Off-Target | Cellular Binding at 3 µM |
| CAMKK2 | ≥ 75% |
| PIP4K2B (PIP4K22) | ≥ 75% |
| JNK | ≥ 75% |
| Data from MedchemExpress based on a cellular binding assay.[4] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well plates
-
Phosphocellulose paper and wash buffer (for radiometric assay)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the serially diluted this compound or DMSO control to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay) to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For a radiometric assay, this can be done by adding phosphoric acid. For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.
-
For Radiometric Assay: a. Spot a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: a. Follow the manufacturer's protocol to add the kinase detection reagent. b. Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing the target engagement of this compound in intact cells.
Materials:
-
Cultured cells of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells and grow to an appropriate confluency.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) in cell culture medium for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.
-
Cool the samples to room temperature.
-
Lyse the cells using a suitable method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature for both the this compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates thermal stabilization and thus, target engagement.
Troubleshooting Guides
Troubleshooting In Vitro Kinase Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Non-specific binding of [γ-³²P]ATP to the substrate or plate. - Autophosphorylation of the kinase. | - Increase the number of washes for the phosphocellulose paper. - Include a control reaction without the substrate to measure autophosphorylation. - Optimize the substrate concentration. |
| Low signal or no activity | - Inactive kinase or substrate. - Suboptimal reaction conditions (pH, MgCl₂, ATP concentration). - Incorrect incubation time or temperature. | - Use a new batch of kinase and substrate. - Perform a buffer optimization experiment. - Ensure the ATP concentration is near the Km for the kinase. - Optimize the reaction time and temperature. |
| Poor IC50 curve fit | - Inaccurate serial dilutions of this compound. - this compound precipitation at high concentrations. - Assay variability. | - Prepare fresh dilutions for each experiment. - Check the solubility of this compound in the assay buffer. - Increase the number of replicates. |
Troubleshooting Cellular Thermal Shift Assays (CETSA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No clear melting curve | - The protein is very stable or unstable. - The antibody has poor specificity or sensitivity. | - Extend the temperature range. - Validate the antibody with positive and negative controls. - Increase the amount of protein loaded for Western blotting. |
| No thermal shift observed with this compound | - this compound does not bind to the target in the cellular environment. - Insufficient concentration or incubation time of this compound. - The binding of this compound does not significantly alter the thermal stability of the protein. | - Confirm target engagement with an orthogonal method. - Perform a dose-response and time-course experiment for this compound treatment. - This can be a valid negative result. |
| High variability between replicates | - Inconsistent cell numbers. - Incomplete cell lysis. - Inconsistent heating or sample processing. | - Ensure accurate cell counting for each sample. - Optimize the cell lysis protocol. - Use a thermal cycler with good temperature uniformity. - Be consistent with all pipetting and centrifugation steps. |
Visualizations
Caption: TTK (Mps1) signaling pathway and its inhibition by this compound.
Caption: CLK2 signaling in pre-mRNA splicing and its inhibition by this compound.
References
- 1. Dual TTK/CLK2 inhibitor, CC‐671, selectively antagonizes ABCG2‐mediated multidrug resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 6. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 10. CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Proteomic Analysis of Cancer-Related Alterations in the Human Unfoldome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. CLK2 Condensates Reorganize Nuclear Speckles and Induce Intron Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New Method Enhanced Extraction of Protein Signatures of Renal Cell Carcinoma from Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
CC-671 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CC-671, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of TTK protein kinase (also known as Mps1) and CDC-like kinase 2 (CLK2).[1][2][3][4] It functions by inhibiting the phosphorylation of downstream targets of these kinases, which are crucial for processes like the spindle assembly checkpoint in mitosis and mRNA splicing.[4][5][6] Its ability to target these pathways makes it a subject of investigation for cancer therapies, particularly for triple-negative breast cancer (TNBC).[1][4][5]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[3][7][8] Under these conditions, the compound is reported to be stable for at least three to four years.[3][9]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] For stock solutions, it is recommended to dissolve this compound in high-quality, anhydrous DMSO.[10] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month for shorter-term use.[3][8]
Q4: Is this compound sensitive to light or moisture?
A4: While specific photostability and hygroscopicity data for this compound are not extensively published, it is a general best practice for small organic molecules to be protected from light and moisture to prevent degradation. Store in a tightly sealed vial in a dark, dry place.
Stability Data Summary
The following table summarizes the available stability information for this compound.
| Formulation | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | ≥ 4 years[9] |
| Stock Solution (in DMSO) | -80°C | 1 year[3] |
| Stock Solution (in DMSO) | -20°C | 1 month[3][11] |
Troubleshooting Guide
Q5: I am observing variable or lower-than-expected potency of this compound in my cellular assays. What could be the cause?
A5: Several factors could contribute to this issue:
-
Improper Storage: Ensure that both the solid compound and its stock solutions have been stored at the recommended temperatures and protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.[7][8]
-
Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can affect the stability and solubility of the compound.[10]
-
Precipitation in Media: When diluting the DMSO stock solution into aqueous cell culture media, the compound may precipitate if the final DMSO concentration is too high or if the compound's solubility limit is exceeded. It is advisable to not exceed a final DMSO concentration of 0.5% in most cell cultures.[7][12] A serial dilution in DMSO before adding to the aqueous medium can help.[10]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound.[5] Confirm the expected IC50 for your specific cell line from published literature if available.
Q6: My this compound solution appears cloudy or has visible precipitate. What should I do?
A6: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution.
-
Warming the Solution: Gently warm the vial to 37°C and vortex to try and redissolve the compound.
-
Sonication: Brief sonication can also help to dissolve precipitated material.
-
Filtration: If the precipitate does not dissolve, it is recommended to filter the solution through a 0.22 µm filter to remove any undissolved particles before use in cell-based experiments.
-
Re-evaluation of Concentration: Consider if the prepared concentration exceeds the solubility limit in the chosen solvent.
Q7: How can I confirm the stability of my this compound stock solution over time?
A7: To empirically determine the stability of your stock solution, you can perform a simple bioassay comparison.
-
Prepare a fresh stock solution of this compound from solid material.
-
Run a dose-response experiment in a sensitive cell line comparing the activity of the freshly prepared solution to your stored stock solution.
-
A significant rightward shift in the dose-response curve for the stored solution would indicate degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Protocol 2: Forced Degradation Study for this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile. This is a general protocol and may need optimization.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period. Also, expose a solution of this compound to the same conditions.
-
Photolytic Degradation: Expose the solid this compound and a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method at various time points. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13][14]
Signaling Pathway Diagrams
This compound exerts its effects by inhibiting the TTK and CLK2 kinases, which are involved in critical cellular processes. Its activity has been noted in the context of pathways relevant to cancer, such as the PI3K/mTOR pathway and ABCG2-mediated drug resistance.
References
- 1. Targeting the PI3K/AKT/mTOR pathway in triple-negative breast cancer: a review. [themednet.org]
- 2. Increased JNK1 Signaling Pathway Is Responsible for ABCG2-Mediated Multidrug Resistance in Human Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. invivochem.net [invivochem.net]
- 8. captivatebio.com [captivatebio.com]
- 9. ascopubs.org [ascopubs.org]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Technical FAQs for biochemicals [hellobio.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sgs.com [sgs.com]
Technical Support Center: Overcoming Resistance to CC-671 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dual TTK/CLK2 inhibitor, CC-671.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly concerning cellular resistance.
Q1: My cancer cell line shows reduced sensitivity or has developed resistance to this compound. What are the potential mechanisms?
A1: Resistance to TTK inhibitors like this compound can arise from several mechanisms. Based on studies with similar inhibitors, two primary mechanisms to investigate are:
-
Mutations in the TTK Kinase Domain: Point mutations within the ATP-binding pocket of the TTK (also known as Mps1) kinase can prevent the stable binding of the inhibitor, thereby rendering it less effective.[1] This is a common mechanism of acquired resistance to kinase inhibitors.
-
Disruption of the Anaphase-Promoting Complex/Cyclosome (APC/C): The primary cytotoxic effect of TTK inhibition is the induction of mitotic segregation errors, leading to aneuploidy and apoptosis.[2][3] Resistance can be conferred by impairing the function of the APC/C, a key complex that promotes mitotic progression.[2][3][4] Weakening the APC/C can help cancer cells tolerate the genomic instability caused by TTK inhibition, thus minimizing the lethal effects of the drug.[2][4]
Q2: How can I determine if my resistant cell line has mutations in the TTK gene?
A2: To identify potential mutations in the TTK gene, you can perform the following:
-
Sanger Sequencing: Isolate RNA from your resistant cell line, reverse transcribe it to cDNA, and then amplify the coding region of the TTK gene using PCR. The PCR product can then be sequenced to identify any point mutations.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, you can perform whole-exome or targeted sequencing of your resistant cell line to identify mutations in TTK and other potential resistance-conferring genes.
Q3: What experiments can I perform to investigate the involvement of the APC/C in this compound resistance?
A3: To assess the role of the APC/C in your resistant cell line, you can investigate the expression and function of key APC/C components.
-
Western Blotting: Compare the protein levels of essential APC/C subunits (e.g., ANAPC4, ANAPC13) and its co-activators (e.g., CDC20, CDH1) between your sensitive and resistant cell lines. A downregulation of these components in the resistant line could be indicative of impaired APC/C function.
-
Gene Knockdown Experiments: Use siRNA or shRNA to knockdown key APC/C components in the sensitive parental cell line. If the knockdown cells show increased resistance to this compound, it would support the hypothesis that APC/C disruption is a resistance mechanism.
Q4: My cell line is resistant to this compound. What are some strategies to overcome this resistance?
A4: Overcoming resistance to this compound may involve the following approaches:
-
Combination Therapy: If resistance is due to mutations in the TTK ATP-binding pocket, it is possible that other TTK inhibitors with different binding modes may still be effective.[1] Additionally, since CLK2, the other target of this compound, has been implicated in resistance to platinum-based drugs by activating BRCA1-mediated DNA damage repair, combining this compound with PARP inhibitors could be a potential "synergistic lethal" strategy, especially in BRCA1-wildtype cancers.[5]
-
Targeting Downstream Pathways: If resistance is mediated by APC/C disruption, therapies that target other cell cycle checkpoints or DNA damage response pathways could be explored in combination with this compound.
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective dual inhibitor of TTK (Threonine and Tyrosine kinase, also known as Mps1) and CLK2 (CDC-like kinase 2).[6][7][8]
-
TTK Inhibition: TTK is a key regulator of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.[2][9] By inhibiting TTK, this compound disrupts the SAC, leading to premature exit from mitosis with misaligned chromosomes. This results in severe aneuploidy and ultimately induces apoptosis (cell death) in cancer cells.[2][3][9]
-
CLK2 Inhibition: CLK2 is involved in the regulation of pre-mRNA splicing.[10][11] Inhibition of CLK2 can alter the splicing of various genes, including those involved in cell survival and proliferation, contributing to the anti-cancer effects of this compound.[12]
Q6: In which cancer types has this compound shown potential?
A6: this compound was initially identified in a phenotypic screen for compounds that preferentially induce apoptosis in triple-negative breast cancer (TNBC) cell lines.[8][12] It has also been shown to be a potential therapeutic agent for lung cancer, particularly in overcoming multidrug resistance.[6][7]
Q7: Can this compound be used to overcome resistance to other chemotherapy drugs?
A7: Yes, this compound has been shown to be an effective agent in reversing multidrug resistance (MDR) mediated by the ABCG2 transporter.[6][7] It can re-sensitize cancer cells to other chemotherapeutic drugs by inhibiting the efflux of these drugs from the cancer cell, thereby increasing their intracellular concentration.[6][13]
Quantitative Data
Table 1: IC50 Values of a TTK Inhibitor (CFI-402257) in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Genetic Background | IC50 (nM) | Resistance Mechanism |
| MDA-MB-231 | Parental | ~25 | - |
| MDA-MB-231 | ANAPC4 Knockdown | >100 | Disruption of APC/C |
| MDA-MB-231 | MAD2L1BP Knockdown | >100 | Disruption of APC/C |
Data adapted from studies on the TTK inhibitor CFI-402257, which shares a similar primary target with this compound.[2]
Experimental Protocols
Protocol 1: Western Blotting for APC/C Subunits
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against APC/C subunits (e.g., anti-ANAPC4, anti-CDC20) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Protocol 2: siRNA-mediated Knockdown of APC/C Components
-
Cell Seeding: Seed the sensitive cancer cell line in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection: Transfect the cells with siRNAs targeting the gene of interest (e.g., ANAPC4) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification of Knockdown: Harvest a subset of the cells to verify knockdown efficiency by Western blotting or qRT-PCR.
-
Drug Treatment: Re-seed the transfected cells and treat with a dose range of this compound for 72 hours.
-
Cell Viability Assay: Determine cell viability using an MTT or CellTiter-Glo assay to assess changes in drug sensitivity.
Visualizations
Caption: Signaling pathway of TTK and the mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Cdc2‐like kinase 2 for overcoming platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scientificarchives.com [scientificarchives.com]
- 10. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 11. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
interpreting unexpected results in CC-671 experiments
Welcome to the technical support center for CC-671. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of TTK (Mps1) and CDC-like kinase 2 (CLK2).[1][2] Its anti-cancer activity is primarily attributed to the inhibition of TTK, which plays a crucial role in the spindle assembly checkpoint (SAC), leading to mitotic catastrophe in cancer cells.[3] Inhibition of CLK2, an oncogene in some cancers, can also contribute to apoptosis.[4]
Q2: Are there any known off-target effects of this compound that could influence my results?
Yes, a significant off-target effect of this compound is its potent inhibition of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[4][5] This can lead to the reversal of multidrug resistance (MDR) in cancer cells that overexpress this transporter.[4][5][6] This is a critical consideration when working with MDR cell lines or in combination with other therapeutic agents that are ABCG2 substrates.
Q3: Why do different cell lines show varying sensitivity to this compound?
The sensitivity of cancer cell lines to this compound can be influenced by several factors:
-
Cell-Cycle Specific Effects: this compound has been observed to have cell line-specific effects on mitosis. In some cell lines, it accelerates mitotic exit, while in others, it causes a mitotic block.[7]
-
Genomic Stability: Stable aneuploid tumor cells have been shown to be more sensitive to TTK inhibition than chromosomally unstable cell lines.[8]
-
Genetic Background: Mutations in pathways such as the PI3K/mTOR pathway have been associated with sensitivity to this compound in triple-negative breast cancer cell lines.[7]
-
ABCG2 Expression: In cell lines where ABCG2-mediated efflux is a survival mechanism, the inhibitory effect of this compound on this transporter can contribute to its overall cytotoxicity.[4][5]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[2] For in vivo studies, a common formulation involves a mixture of PEG300, Tween80, and ddH2O, or a suspension in corn oil.[2] It is crucial to ensure the compound is fully dissolved and to prepare fresh solutions for optimal results.[2]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity in a multidrug-resistant (MDR) cell line.
Possible Cause: Your MDR cell line likely overexpresses the ABCG2 transporter. This compound is a potent inhibitor of ABCG2, which reverses the drug efflux, leading to increased intracellular concentration and cytotoxicity of this compound or co-administered drugs.[4][5][6]
Troubleshooting Steps:
-
Confirm ABCG2 Expression: Verify the expression level of ABCG2 in your cell line using techniques like Western blot or flow cytometry.
-
ATPase Assay: Perform an ABCG2 ATPase assay to confirm that this compound stimulates the ATPase activity of ABCG2 in your experimental system, which is characteristic of its inhibitory mechanism.[4]
-
Compare with Parental Cell Line: Test the cytotoxicity of this compound in the parental, non-resistant cell line. A significant difference in sensitivity between the MDR and parental lines can point towards an interaction with the resistance mechanism.
-
Combination with Known ABCG2 Substrates: If you are co-administering this compound with another drug, check if that drug is a known substrate of ABCG2. The enhanced cytotoxicity could be due to the increased intracellular accumulation of the co-administered drug.[4]
Issue 2: Inconsistent IC50 values for this compound across different experiments.
Possible Causes:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility or stability in aqueous cell culture media, leading to precipitation and variable effective concentrations.[9][10][11][12][13]
-
Cell Density and Growth Phase: The sensitivity of cells to anti-proliferative agents can be dependent on their density and metabolic state at the time of treatment.
-
Assay Conditions: Variations in incubation time, serum concentration, or the specific viability assay used can all contribute to variability in IC50 values.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding to cells, carefully inspect the this compound-containing media for any signs of precipitation.
-
Optimize Serum Concentration: If using serum, be aware that protein binding can reduce the effective concentration of the inhibitor. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
-
Standardize Cell Seeding and Treatment: Ensure that cells are seeded at a consistent density and are in the exponential growth phase when treated with this compound.
-
Control for Assay-Specific Artifacts: If using an MTT or similar metabolic assay, be aware that this compound's effects on the cell cycle could indirectly impact metabolic activity. Consider using a direct cell counting method or a DNA-based proliferation assay for comparison.
Issue 3: Unexpected cell cycle arrest profile (e.g., no significant G2/M arrest).
Possible Cause: this compound's primary target, TTK, is a key component of the spindle assembly checkpoint. Inhibition of TTK can lead to an override of this checkpoint, causing cells to exit mitosis prematurely without proper chromosome segregation, rather than arresting in G2/M.[3][7] This can be misinterpreted as a lack of effect on the cell cycle.
Troubleshooting Steps:
-
Phospho-Histone H3 (pHH3) Staining: Use flow cytometry with an antibody against phospho-histone H3 (a marker for mitotic cells) in combination with a DNA dye like propidium iodide.[2][4][5][14][15] A decrease in the pHH3-positive population after this compound treatment would indicate a mitotic exit.
-
Time-Course Analysis: Perform a detailed time-course experiment to capture the dynamics of mitotic entry and exit. The effects of TTK inhibition can be rapid.
-
Live-Cell Imaging: If available, use live-cell imaging to directly observe the mitotic progression of cells treated with this compound. This can provide definitive evidence of accelerated or aberrant mitosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| TTK | Cell-free assay | 5 | [2] |
| CLK2 | Cell-free assay | 3 | [2] |
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | Resistance Fold | Resistance Fold with this compound (1 µM) | Reference |
| A549/MX10 | Mitoxantrone | 76.78 | 4.61 | [4] |
| A549/MX10 | Topotecan | 40.03 | 4.74 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability in response to a compound.[7][16][17][18][19]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry with Phospho-Histone H3 Staining
This protocol allows for the simultaneous analysis of DNA content and a mitotic marker.[2][4][5][14][15]
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Primary antibody: Anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and permeabilize with permeabilization buffer for 15 minutes on ice.
-
Wash the cells and incubate with the primary antibody against phospho-histone H3 for 1 hour at room temperature.
-
Wash and incubate with the fluorochrome-conjugated secondary antibody for 30 minutes in the dark.
-
Wash and resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Mandatory Visualizations
Caption: Mechanism of action of this compound, including primary and off-target effects.
Caption: General workflow for troubleshooting unexpected experimental results.
Caption: Decision-making flowchart for a specific troubleshooting scenario.
References
- 1. ABCG2 ATPase Assay [bio-protocol.org]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. 2.9. ABCG2 ATPase assay [bio-protocol.org]
- 7. MTT assay [bio-protocol.org]
- 8. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Biopharma & Bioprocessing [evonik.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. researchgate.net [researchgate.net]
- 14. flowcytometry-embl.de [flowcytometry-embl.de]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Cell Line-Specific Responses to CC-671 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC-671. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC2-like Kinase 2 (CLK2).[1][2][3] By inhibiting these kinases, this compound interferes with critical cellular processes. Inhibition of TTK disrupts the spindle assembly checkpoint, leading to mitotic errors, while inhibition of CLK2 affects pre-mRNA splicing.[4] This dual mechanism can lead to apoptosis in cancer cells.[1][4]
Q2: We are observing different responses to this compound in various cell lines. Is this expected?
Yes, cell line-specific responses to this compound are expected and have been documented.[1] Sensitivity can vary based on the tumor type and the genetic background of the cell line. For instance, leukemia, lymphoma, colorectal, head and neck, and bladder cancer cell lines have shown uniform sensitivity.[1] In contrast, breast and lung cancer cell lines exhibit differential sensitivity.[1] Notably, triple-negative breast cancer (TNBC) cell lines, particularly mesenchymal and basal-like 1 subtypes, are significantly more sensitive to this compound than non-TNBC cell lines.[1]
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to kinase inhibitors can include:
-
Target protein mutations: Alterations in the kinase domain of TTK or CLK2 could prevent this compound from binding effectively.
-
Activation of bypass signaling pathways: Cells may upregulate alternative pathways to compensate for the inhibition of TTK and CLK2. For example, mutations in the PI3K/mTOR pathway have been associated with sensitivity to this compound in TNBC cell lines, suggesting that the status of this pathway could influence the cellular response.[1]
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration. Interestingly, this compound has been shown to be an effective reversal agent for ABCG2-mediated multidrug resistance, suggesting it is not a substrate for this particular efflux pump and can even enhance the efficacy of other chemotherapeutic drugs.[5][6]
Q4: What are the expected cellular effects of this compound treatment?
The cellular effects of this compound can be cell-line specific. At concentrations below 1 µM, this compound has been observed to cause two distinct mitotic effects:
-
Mitotic Block: In some cell lines (e.g., 37 cell lines in one study), this compound treatment leads to an arrest in mitosis.[1] This is often characterized by an increase in the population of cells in the G2/M phase of the cell cycle.
-
Accelerated Mitotic Exit: In a larger number of cell lines (e.g., 120 cell lines in the same study), this compound treatment results in an accelerated exit from mitosis, which can lead to mitotic errors and subsequent apoptosis.[1]
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | Not specified, but used in binding assays | [3] |
| BT-474 | Breast Ductal Carcinoma | 6.97 | [7] |
| CAL-51 | Breast Cancer | Not specified, but sensitive | [7] |
| Multiple TNBC lines | Triple-Negative Breast Cancer | Potent, with IC50s < 100 nM in 14 lines | [1] |
| Multiple non-TNBC lines | Non-Triple-Negative Breast Cancer | Less sensitive, with IC50s > 10 µM in 21 lines | [1] |
Table 2: Observed Cellular Responses to this compound Treatment
| Cell Line Type | Primary Cellular Response | Downstream Effect | Reference |
| Leukemia, Lymphoma, CRC, H&N, Bladder | Uniformly Sensitive | Inhibition of proliferation and induction of apoptosis | [1] |
| Triple-Negative Breast Cancer (TNBC) | Highly Sensitive (especially Mesenchymal and Basal-like 1 subtypes) | Inhibition of proliferation and induction of apoptosis | [1] |
| Non-TNBC Breast Cancer | Differentially Sensitive/Resistant | Varied | [1] |
| Lung Cancer | Differentially Sensitive | Varied | [1] |
| ABCG2-overexpressing Lung Cancer | Sensitized to other chemotherapeutics | Reversal of multidrug resistance | [5][6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits TTK and CLK2, leading to mitotic errors and altered splicing, ultimately inducing apoptosis.
Caption: A generalized workflow for studying the effects of this compound on cultured cells.
Troubleshooting Guides
Cell Viability (MTT/MTS) Assay Troubleshooting
Q: My cell viability results are inconsistent or show high background. What could be the cause?
A: Inconsistent results in MTT or MTS assays can arise from several factors. Below is a troubleshooting guide to address common issues.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting Table: MTT/MTS Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Contamination (bacterial or yeast) - Interference from phenol red in the medium - this compound absorbs at the measurement wavelength | - Check for contamination under a microscope. - Use phenol red-free medium for the assay. - Include a "no-cell" control with this compound to measure its absorbance and subtract it from the readings. |
| Low Signal/Sensitivity | - Cell seeding density is too low or too high - Incubation time with MTT/MTS is too short - Cells are resistant to this compound | - Optimize cell seeding density for a linear response. - Increase the incubation time with the reagent (up to 4 hours). - Confirm results with an alternative viability assay (e.g., CellTiter-Glo). |
| High Variability Between Replicates | - Uneven cell seeding - Edge effects in the 96-well plate - Incomplete solubilization of formazan crystals (MTT assay) | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. - Ensure complete dissolution of crystals by pipetting up and down or using an orbital shaker. |
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"Problem" -> "High_Background"; "Problem" -> "Low_Signal"; "Problem" -> "High_Variability";
"High_Background" -> "Contamination_Check" [label="Yes"]; "Contamination_Check" -> "Phenol_Red_Check"; "Phenol_Red_Check" -> "Compound_Absorbance"; "Compound_Absorbance" -> "Resolved";
"Low_Signal" -> "Optimize_Seeding" [label="Yes"]; "Optimize_Seeding" -> "Increase_Incubation"; "Increase_Incubation" -> "Alternative_Assay"; "Alternative_Assay" -> "Resolved";
"High_Variability" -> "Check_Seeding_Technique" [label="Yes"]; "Check_Seeding_Technique" -> "Address_Edge_Effects"; "Address_Edge_Effects" -> "Ensure_Solubilization"; "Ensure_Solubilization" -> "Resolved"; }
Caption: A decision tree for troubleshooting common issues in MTT assays.
Apoptosis (Annexin V/PI) Assay Troubleshooting
Q: I am having trouble interpreting my Annexin V/Propidium Iodide (PI) flow cytometry data. What are some common pitfalls?
A: Annexin V/PI staining is a powerful tool, but proper controls and careful cell handling are crucial for accurate interpretation.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound for the desired time. Include positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA, followed by neutralization with medium containing serum.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Troubleshooting Table: Annexin V/PI Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of Annexin V+/PI+ cells in negative control | - Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing) - Cells were overgrown or unhealthy before the experiment | - Use a gentler method for detaching adherent cells. - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| No significant increase in apoptosis after this compound treatment | - this compound concentration is too low - Treatment duration is too short - The cell line is resistant to this compound | - Perform a dose-response experiment to find the optimal concentration. - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - Confirm results with another apoptosis assay (e.g., caspase activity assay). |
| High percentage of Annexin V-/PI+ cells (necrosis) | - this compound may be inducing necrosis at the tested concentration - Mechanical damage during cell preparation | - Test lower concentrations of this compound. - Handle cells gently throughout the protocol. |
Western Blot (Phospho-Histone H3) Troubleshooting
Q: I am not detecting a clear signal for phospho-histone H3 (a marker of mitosis) after this compound treatment. What could be wrong?
A: Detecting changes in histone phosphorylation requires careful sample preparation and Western blotting technique.
Experimental Protocol: Western Blot for Phospho-Histone H3
-
Cell Lysis: After treatment with this compound, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-histone H3 (e.g., Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Table: Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Insufficient protein loading - Inactive primary or secondary antibody - Phosphatase activity during sample preparation - Inefficient protein transfer | - Load more protein per lane (20-40 µg). - Use fresh or validated antibodies. - Always use phosphatase inhibitors in the lysis buffer. - Confirm successful transfer by Ponceau S staining. |
| High Background | - Insufficient blocking - Antibody concentration is too high - Inadequate washing | - Increase blocking time or try a different blocking agent. - Optimize the concentration of primary and secondary antibodies. - Increase the number and duration of washes. |
| Non-specific Bands | - Primary antibody is not specific - Protein degradation | - Use a more specific antibody or include a positive control lysate. - Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. |
Cell Cycle Analysis Troubleshooting
Q: My cell cycle histograms from flow cytometry are of poor quality (high CV, no clear peaks). How can I improve this?
A: High-quality cell cycle analysis depends on proper sample preparation and flow cytometer setup.
Experimental Protocol: Cell Cycle Analysis
-
Cell Fixation: After this compound treatment, harvest the cells and fix them in cold 70% ethanol while gently vortexing.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, ensuring a low flow rate for better resolution.
Troubleshooting Table: Cell Cycle Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High CV of G1 Peak | - High flow rate during acquisition - Cell clumps or debris - Inconsistent staining | - Use the lowest possible flow rate. - Filter the cell suspension through a nylon mesh before analysis. - Ensure cells are fully resuspended in the staining solution and incubate for a sufficient time. |
| No Clear G2/M Peak | - The cell line may not arrest in G2/M in response to this compound - Insufficient number of events collected | - this compound can also induce mitotic slippage; consider co-staining for other markers. - Collect at least 10,000-20,000 events per sample. |
| Large Sub-G1 Peak in Controls | - Cells are undergoing apoptosis or necrosis due to poor culture conditions | - Ensure cells are healthy and not overgrown before treatment. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivities and Dependencies of BRAF Mutant Colorectal Cancer Cell Lines with or without PIK3CA Mutations for Discovery of Vulnerabilities with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Sensitivity Screening and Targeted Pathway Analysis Reveal a Multi-Driver Proliferative Mechanism and Suggest a Strategy of Combination Targeted Therapy for Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
potential for CC-671 off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with CC-671, a potent dual inhibitor of TTK and CLK2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a dual inhibitor of Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2). It exhibits high potency against these targets with IC50 values of 5 nM for TTK and 3 nM for CLK2.[1] this compound was identified through a phenotypic screen for compounds that selectively induce apoptosis in triple-negative breast cancer (TNBC) cell lines.[2]
Q2: What is the primary mechanism of action of this compound?
This compound exerts its effects by inhibiting the kinase activity of TTK and CLK2. This leads to the reduced phosphorylation of their respective substrates. In the case of TTK, this disrupts the mitotic spindle checkpoint, leading to accelerated mitotic exit. For CLK2, inhibition affects pre-mRNA splicing. The dual inhibition of these pathways is believed to contribute to its anti-cancer activity, particularly in TNBC.
Q3: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of TTK and CLK2, some off-target activities have been observed. Notably, at a concentration of 3 µM, this compound showed cellular binding of 75% or more to Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), Phosphatidylinositol-4-Phosphate 5-Kinase Type-2 Beta (PIP4K2B), and c-Jun N-terminal Kinase (JNK).[3]
Furthermore, this compound has been identified as a reversal agent for multidrug resistance mediated by the ATP-binding cassette transporter G2 (ABCG2).[4] This is an important consideration for in vitro and in vivo studies, as it can sensitize cells to other chemotherapeutic agents.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of this compound.
| Target Kinase | IC50 (nM) | Off-Target Kinase | Cellular Binding at 3 µM |
| TTK (Mps1) | 5[1] | CLK2 | ≥ 75% |
| CLK2 | 3[1] | CAMKK2 | ≥ 75% |
| PIP4K2B | ≥ 75% | ||
| JNK | ≥ 75% |
Note: The off-target cellular binding data indicates a significant interaction at a concentration substantially higher than the IC50 values for the primary targets. Further dose-response studies are recommended to determine the IC50 values for these off-target kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test inhibitor)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
ATP
-
96-well filter plates
-
Scintillation counter
-
Phosphoric acid (75 mM)
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in no-enzyme control | Contamination of reagents with ATP or other kinases. Autophosphorylation of the substrate. | Use fresh, high-purity reagents. Test for substrate autophosphorylation by incubating it with [γ-³²P]ATP in the absence of the enzyme. |
| No or low kinase activity | Inactive enzyme. Suboptimal assay conditions (pH, ion concentration). Incorrect substrate. | Verify enzyme activity with a known potent activator or by checking for autophosphorylation. Optimize assay conditions through a matrix experiment. Confirm the substrate is appropriate for the kinase. |
| Inconsistent results between replicates | Pipetting errors. Incomplete mixing of reagents. Edge effects in the microplate. | Use calibrated pipettes and ensure proper mixing. Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
| IC50 value for this compound is significantly different from reported values | Incorrect ATP concentration (if competitive inhibitor). Inactive this compound. Different assay format (biochemical vs. cellular). | The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration is appropriate and consistent. Verify the integrity and concentration of the this compound stock. Be aware that IC50 values can differ between biochemical and cellular assays due to factors like cell permeability and off-target effects.[5] |
| Unexpected potentiation of another drug in a cellular assay | This compound is inhibiting ABCG2-mediated drug efflux. | Test for ABCG2 expression in your cell line. If present, consider using a cell line with low or no ABCG2 expression or use an ABCG2 inhibitor as a control to confirm this off-target effect.[4] |
Visualizations
Caption: TTK Signaling in the Spindle Assembly Checkpoint.
Caption: CLK2 Signaling in Pre-mRNA Splicing Regulation.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A CLK1-KKT2 Signaling Pathway Regulating Kinetochore Assembly in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Technical Support Center: Navigating In Vivo Studies with CC-671
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo studies involving CC-671. The information is tailored for researchers, scientists, and drug development professionals to help ensure the robustness and reproducibility of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth inhibition in our xenograft model treated with this compound. What are the potential causes?
A1: Variability in tumor growth inhibition is a common challenge in in vivo studies. Several factors related to the experimental design and the biological system can contribute to this. Key areas to investigate include:
-
Animal Model:
-
Tumor Cell Line Heterogeneity: Ensure the triple-negative breast cancer (TNBC) cell line used for implantation is well-characterized and maintained in a consistent manner to minimize phenotypic drift.
-
Animal Health and Genetics: The health status, age, and genetic background of the mice can significantly impact tumor engraftment and growth. Using animals from a reliable vendor with a defined health status is critical.
-
-
Drug Administration:
-
Dosing Accuracy and Formulation: Inconsistent dosing volumes, improper formulation, or instability of the this compound solution can lead to variable drug exposure.
-
Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently across all animals.
-
-
Tumor Microenvironment:
-
Angiogenesis and Necrosis: Larger tumors may have necrotic cores or altered vasculature, affecting drug delivery and response.
-
Q2: How does the dual inhibitory action of this compound on TTK and CLK2 contribute to its anti-tumor activity, and how might this influence study outcomes?
A2: this compound is a dual inhibitor of TTK (Mps1) and CLK2 kinases.[1][2] This dual mechanism is crucial for its therapeutic effect and can also be a source of experimental variability.
-
TTK Inhibition: TTK is a key component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis. Inhibition of TTK leads to mitotic errors and ultimately cell death in rapidly dividing cancer cells.
-
CLK2 Inhibition: CLK2 is involved in the regulation of RNA splicing. Its inhibition can lead to the production of non-functional proteins, further stressing cancer cells.
The interplay between these two mechanisms can be influenced by the specific molecular profile of the cancer cells, potentially leading to varied responses.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile of this compound
| Potential Cause | Troubleshooting Step |
| Improper Drug Formulation | Verify the solubility and stability of this compound in the chosen vehicle. Ensure the formulation is homogenous and prepared fresh if necessary. |
| Variability in Animal Fasting Status | Standardize the fasting period before drug administration, as food intake can affect oral drug absorption. |
| Inconsistent Administration Technique | Ensure all personnel are trained and proficient in the administration technique (e.g., oral gavage) to minimize variability in dosing. |
| Genetic Polymorphisms in Drug Transporters | Be aware of potential strain-specific differences in drug metabolism and transport. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective, high concentrations may lead to off-target toxicities. Consider reducing the dose or frequency of administration. |
| Animal Model Sensitivity | The chosen animal model may have a lower tolerance for this compound. Monitor animals closely for signs of toxicity and establish a maximum tolerated dose (MTD) in a pilot study. |
| Interaction with Other Compounds | If used in combination therapy, consider the potential for drug-drug interactions that could enhance toxicity. |
Data Presentation
Table 1: Hypothetical Tumor Growth Inhibition Data in a TNBC Xenograft Model
This table illustrates how to present tumor growth inhibition data clearly. Actual data will vary based on the specific experimental conditions.
| Treatment Group | Dose (mg/kg) | Number of Animals (N) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 10 | 1500 ± 150 | 0 |
| This compound | 25 | 10 | 850 ± 120 | 43 |
| This compound | 50 | 10 | 400 ± 80 | 73 |
| This compound | 100 | 10 | 150 ± 50 | 90 |
Table 2: Example of a Dosing and Monitoring Schedule
A detailed schedule is crucial for consistency.
| Day | Activity |
| 0 | Tumor cell implantation |
| 7 | Tumor volume measurement; Randomization into treatment groups |
| 8-21 | Daily dosing with this compound or vehicle |
| 10, 14, 18, 21 | Tumor volume measurement and body weight recording |
| 21 | Euthanasia and tissue collection for analysis |
Experimental Protocols
Protocol 1: Orthotopic TNBC Xenograft Model
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Inject 1 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the mammary fat pad.
-
Tumor Monitoring: Measure tumor dimensions twice weekly with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups and begin dosing as per the experimental plan.
Visualizations
Caption: this compound dual-inhibitory signaling pathway.
Caption: Standard workflow for a this compound in vivo xenograft study.
Caption: Logical workflow for troubleshooting variability in this compound studies.
References
Validation & Comparative
A Comparative Analysis of TTK Inhibitors: Efficacy and Mechanistic Insights
A head-to-head comparison of leading Threonine Tyrosine Kinase (TTK) inhibitors, including CFI-400945, CFI-402257, and Mps1-IN-3, reveals distinct efficacy profiles and provides a crucial guide for researchers in oncology drug development. This guide synthesizes preclinical and clinical data to offer a clear comparison of their performance, supported by detailed experimental methodologies.
Initial searches for "CC-671" did not yield specific information on a TTK inhibitor with this designation, suggesting it may be a misnomer or a compound not widely documented in publicly available literature. Therefore, this guide focuses on well-characterized TTK inhibitors.
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial process for accurate chromosome segregation during mitosis.[1][2] Its overexpression in various cancers has made it a compelling target for anticancer therapies.[3] This guide provides a comparative overview of the efficacy of prominent TTK inhibitors.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of key TTK inhibitors based on available preclinical and clinical data.
Table 1: In Vitro Potency of TTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Conditions |
| CFI-400945 | PLK4 (primary), TTK (secondary) | 2.8 (for PLK4) | Recombinant human PLK4 |
| CFI-402257 | TTK/Mps1 | 1.2 - 1.7 | Recombinant human Mps1 |
| Mps1-IN-3 | MPS1/TTK | 50 | MPS1 kinase assay |
Table 2: In Vivo Efficacy of TTK Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| CFI-400945 | Acute Myeloid Leukemia (AML) Xenograft | 64-128 mg/day | 3 out of 9 evaluable AML patients achieved complete remission in a Phase 1 trial.[4] |
| CFI-402257 | MDA-MB-231 (TNBC) Xenograft | 5-6 mg/kg, oral, QD | 74% - 89% TGI |
| Mps1-IN-3 | Glioblastoma Orthotopic Mouse Model | 2 mg/kg, i.v. | Prolonged survival in combination with vincristine.[2][5] |
Mechanism of Action and Signaling Pathway
TTK inhibitors primarily function by disrupting the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by preventing the premature separation of sister chromatids.[1][2] By inhibiting TTK, these drugs abrogate the SAC, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.[6]
Caption: TTK Signaling Pathway in Mitosis and the Mechanism of TTK Inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TTK inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7][8][9][10][11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant TTK enzyme
-
Test inhibitors (e.g., CFI-402257, Mps1-IN-3)
-
ATP
-
Kinase buffer
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: A 5µl kinase reaction is performed in a 384-well plate containing the purified TTK enzyme, kinase buffer, ATP, and the test inhibitor at various concentrations.[7]
-
Reaction Termination and ATP Depletion: Add 5µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Generation: Add 10µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.[7]
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes.[9] Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
TTK inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[13]
-
Inhibitor Treatment: Treat the cells with various concentrations of the TTK inhibitor and a vehicle control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, or patient-derived xenograft (PDX) models)
-
Matrigel (optional)
-
TTK inhibitor formulation for oral or intravenous administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Treatment: Randomize the mice into control and treatment groups. Administer the TTK inhibitor or vehicle control according to the specified dosing regimen (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Caption: General experimental workflow for the evaluation of TTK inhibitors.
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis [frontiersin.org]
- 6. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. ulab360.com [ulab360.com]
- 12. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CC-671: A Dual Inhibitor of TTK and CLK2 Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of CC-671, a potent dual inhibitor of Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC2-like Kinase 2 (CLK2). By objectively comparing its performance with other kinase inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Dual Inhibitory Activity of this compound
This compound distinguishes itself by potently targeting two distinct kinases involved in critical cellular processes that are often dysregulated in cancer. TTK is a key regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1] CLK2 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] The simultaneous inhibition of these two pathways presents a novel therapeutic strategy, particularly for aggressive cancers like triple-negative breast cancer (TNBC).
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities of this compound and provide a comparison with other known TTK and CLK2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| This compound | TTK | 5 |
| CLK2 | 6 | |
| CFI-400936 | TTK | 3.6[4] |
| T-025 | CLK1 | 4.8[5] |
| CLK2 | 0.096[5] | |
| CLK3 | 6.5[5] | |
| CLK4 | 0.61[5] |
Table 2: Cellular Proliferation Inhibitory Activity (GI50/IC50 in µM)
| Cell Line | Cancer Type | This compound | CFI-400936 | T-025 |
| HCT-116 | Colorectal Carcinoma | - | 0.1[4] | - |
| A549 | Lung Carcinoma | - | 0.16[4] | - |
| NCI-H1048 | Lung Cancer | - | - | Moderate |
| Hematological Cancer Cell Lines | Leukemia/Lymphoma | - | - | 0.03 - 0.3 |
| Solid Tumor Cell Lines | Various | - | - | Broad Range |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of dual inhibitory activity are provided below.
In Vitro Kinase Assays
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against a specific kinase.
-
TTK Kinase Assay:
-
Recombinant human TTK enzyme is incubated with a specific substrate, such as a peptide derived from KNL1, in a kinase assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using methods like ADP-Glo™ Kinase Assay, which measures ADP production, or by detecting the phosphorylated substrate using a specific antibody in an ELISA-based format.[7]
-
Assays are performed with a serial dilution of the inhibitor (e.g., this compound) to determine the concentration that inhibits 50% of the kinase activity (IC50).
-
-
CLK2 Kinase Assay:
-
Recombinant human CLK2 enzyme is incubated with a substrate, typically a recombinant SR protein or a synthetic peptide containing an SR domain.
-
The kinase reaction is initiated with [γ-³²P]ATP or unlabeled ATP, depending on the detection method.
-
The reaction mixture is incubated at 30°C.
-
If using radiolabeled ATP, the phosphorylated substrate is separated by SDS-PAGE and visualized by autoradiography. For non-radioactive methods, the amount of ADP produced is measured, or a phospho-specific antibody is used to detect the phosphorylated substrate.[7]
-
IC50 values are calculated by measuring the kinase activity at various inhibitor concentrations.
-
Cellular Proliferation (MTT) Assay
Objective: To measure the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50/IC50 value is determined.
Western Blotting for Phosphorylated Proteins
Objective: To detect the inhibition of phosphorylation of downstream substrates of a target kinase in a cellular context.
-
Sample Preparation: Cancer cells are treated with the inhibitor for a specified time. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).[8][9]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[8][9]
-
Blocking and Antibody Incubation: The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the phosphorylated form of the substrate of interest (e.g., anti-phospho-SR proteins, clone 1H4 for CLK2 activity) overnight at 4°C.[10]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[9][10]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: TTK signaling pathway in the Spindle Assembly Checkpoint.
Caption: CLK2 signaling pathway in pre-mRNA splicing regulation.
Caption: Experimental workflow for validating a dual kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Anti-Phosphoepitope SR proteins Antibody, clone 1H4 clone 1H4, from mouse | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of CC-671 and CFI-400945 in Preclinical Cancer Models
A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance of the TTK/CLK2 inhibitor CC-671 and the PLK4 inhibitor CFI-400945.
This guide provides a comprehensive comparative analysis of two promising investigational anticancer agents, this compound and CFI-400945. While both compounds interfere with critical processes of cell division, they target distinct kinases, leading to different cellular phenotypes and potential therapeutic applications. This document summarizes their mechanisms of action, presents available preclinical efficacy data in various cancer models, and provides detailed experimental protocols for key assays.
Introduction
This compound is a potent and selective dual inhibitor of monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), and CDC-like kinase 2 (CLK2).[1][2] TTK is a key component of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[3] CLK2 is involved in the regulation of pre-mRNA splicing.[1] By inhibiting both kinases, this compound disrupts two critical cellular processes, leading to mitotic catastrophe and apoptosis in cancer cells.[4] It has shown significant anticancer effects, particularly in triple-negative breast cancer (TNBC) models.[4]
CFI-400945 is a first-in-class, orally bioavailable, and highly potent inhibitor of Polo-like kinase 4 (PLK4).[2][5] PLK4 is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle.[6] Inhibition of PLK4 leads to defects in centriole duplication, resulting in mitotic errors, aneuploidy, and ultimately cell death in cancer cells.[5][7] CFI-400945 has demonstrated robust anti-tumor activity in a range of preclinical cancer models, including breast, pancreatic, and lung cancer, and is currently under clinical investigation.[5][8][9]
Mechanism of Action
The distinct mechanisms of action of this compound and CFI-400945 are centered on their specific kinase targets, both of which are critical for proper cell cycle progression.
This compound: Dual Inhibition of TTK and CLK2
This compound exerts its anticancer effects through the simultaneous inhibition of TTK and CLK2.
-
TTK Inhibition: As a crucial component of the spindle assembly checkpoint (SAC), TTK ensures that sister chromatids are correctly attached to the mitotic spindle before anaphase onset. Inhibition of TTK by this compound abrogates the SAC, leading to premature entry into anaphase with misaligned chromosomes. This results in severe chromosomal mis-segregation, aneuploidy, and ultimately mitotic catastrophe and cell death.[3]
-
CLK2 Inhibition: CLK2 is a kinase that phosphorylates serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing. By inhibiting CLK2, this compound alters the splicing of numerous transcripts, some of which may be essential for cancer cell survival and proliferation. This disruption of normal gene expression contributes to the overall cytotoxic effect of the compound.[1]
CFI-400945: Inhibition of PLK4
CFI-400945's primary mechanism of action is the inhibition of PLK4, the master regulator of centriole duplication.
-
PLK4 and Centriole Duplication: PLK4 is a serine/threonine kinase that localizes to centrosomes and initiates the formation of new centrioles during the S phase of the cell cycle. This process is tightly regulated to ensure that each daughter cell inherits a single centrosome with two centrioles.
-
Consequences of PLK4 Inhibition: By inhibiting PLK4, CFI-400945 disrupts the precise control of centriole duplication. This leads to a failure to form new centrioles, resulting in cells with an incorrect number of centrosomes. During mitosis, these abnormal centrosomes lead to the formation of multipolar spindles, causing chromosome mis-segregation and aneuploidy. Ultimately, these mitotic defects trigger cell cycle arrest and apoptosis.[5][7]
Comparative Efficacy in Cancer Models
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and CFI-400945 in a panel of cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| CAL-51 | Breast (TNBC) | 0.028 |
| BT-474 | Breast | 6.97 |
Data sourced from publicly available information.[4]
Table 2: In Vitro Kinase Inhibitory Activity and Anti-proliferative Activity of CFI-400945
| Target/Cell Line | Assay Type | IC50 (nM) |
| PLK4 | Kinase Assay | 2.8 |
| AURKB | Kinase Assay | 98 |
| MDA-MB-468 | Breast (TNBC) | Not specified |
| MCF-7 | Breast | Not specified |
| HCC1954 | Breast | Not specified |
| MDA-MB-231 | Breast (TNBC) | Not specified |
| SKBr-3 | Breast | Not specified |
| Cal-51 | Breast (TNBC) | Not specified |
| BT-20 | Breast | Not specified |
Data sourced from publicly available information.[1][10][11] Note: Specific IC50 values for cell lines were not consistently reported in the reviewed sources, but the compound was shown to attenuate the growth of these cell lines.[11]
In Vivo Anti-tumor Activity
Both this compound and CFI-400945 have demonstrated anti-tumor efficacy in preclinical xenograft models.
This compound:
-
In a CAL-51 triple-negative breast cancer xenograft model, this compound administered intravenously showed significant tumor growth inhibition.
CFI-400945:
-
Oral administration of CFI-400945 resulted in significant inhibition of tumor growth in mice bearing human cancer xenografts, including models of breast, pancreatic, and lung cancer.[2][8][9]
-
Notably, increased anti-tumor activity was observed in PTEN-deficient xenografts, suggesting a potential predictive biomarker for patient selection.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the preclinical efficacy of kinase inhibitors like this compound and CFI-400945.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well in 80 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or CFI-400945 in culture medium. Add 20 µL of the diluted compound to the respective wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours (or a desired time course) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot for Phosphorylated Proteins
This protocol is used to determine the effect of the inhibitors on the phosphorylation status of their target kinases or downstream substrates.
-
Cell Lysis: Treat cells with the desired concentrations of this compound or CFI-400945 for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., phospho-TTK, total TTK, phospho-PLK4, total PLK4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., intravenously) or CFI-400945 (e.g., by oral gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical preclinical workflow for the comparative analysis of two investigational compounds like this compound and CFI-400945.
Conclusion
This compound and CFI-400945 are promising preclinical candidates that target distinct, yet critical, regulators of the cell cycle. This compound's dual inhibition of TTK and CLK2 offers a multi-pronged attack on cancer cells by disrupting both mitosis and pre-mRNA splicing. CFI-400945's highly specific inhibition of PLK4 presents a targeted approach to induce mitotic catastrophe by interfering with centriole duplication.
The available preclinical data, while not from direct comparative studies, suggest that both compounds have significant anti-tumor activity in various cancer models. The choice of which inhibitor to advance for a particular cancer type may depend on the specific molecular vulnerabilities of the tumor, such as the status of the spindle assembly checkpoint, splicing factor mutations, or PTEN expression. Further research, including head-to-head comparison studies and the identification of robust predictive biomarkers, will be crucial in defining the optimal clinical development path for these and other next-generation cell cycle inhibitors.
References
- 1. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional relationship among PLK2, PLK4 and ROCK2 to induce centrosome amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of CC-671 and BAY-1816032 in Oncology Research
In the landscape of targeted cancer therapy, small molecule inhibitors that modulate critical cell cycle and signaling pathways have emerged as promising strategies. This guide provides a detailed comparative analysis of two such investigational compounds: CC-671, a dual inhibitor of T-cell tyrosine kinase (TTK) and CDC-like kinase 2 (CLK2), and BAY-1816032, a selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, anti-cancer activities, and the experimental protocols to evaluate their effects.
At a Glance: this compound vs. BAY-1816032
| Feature | This compound | BAY-1816032 |
| Primary Target(s) | TTK (Mps1) and CLK2 | BUB1 Kinase |
| Core Mechanism | Induces mitotic acceleration, modifies pre-mRNA splicing, leading to apoptosis. Also antagonizes ABCG2-mediated multidrug resistance. | Induces chromosome mis-segregation by inhibiting BUB1's role in the spindle assembly checkpoint and chromosome arm resolution. |
| Therapeutic Strategy | Monotherapy, particularly in cancers with compromised G1-S checkpoint (e.g., Triple-Negative Breast Cancer). Reversal of multidrug resistance. | Combination therapy to sensitize cancer cells to taxanes, ATR inhibitors, and PARP inhibitors. |
| Reported In Vitro Activity | Potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, especially TNBC. | Broad anti-proliferative activity across a wide range of cancer cell lines. |
| Reported In Vivo Activity | Significant efficacy in cell line-derived and patient-derived xenograft models of TNBC. | Modest single-agent activity, but strong synergistic tumor growth inhibition in combination with paclitaxel or olaparib in xenograft models. |
Quantitative Performance Data
The following tables summarize the in vitro cytotoxic activities of this compound and BAY-1816032 across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anti-proliferative Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but this compound enhances chemotherapy efficacy[1][2] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but this compound enhances chemotherapy efficacy[1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.1 - 1[3] |
| SUM149PT | Triple-Negative Breast Cancer | < 0.1[4] |
| HCC1937 | Triple-Negative Breast Cancer | < 0.1[4] |
Table 2: Anti-proliferative Activity (IC50) of BAY-1816032 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Median IC50 across 43 cell lines | Various | 1.4 [5] |
| H2052 | Mesothelioma | 1.2[6] |
| H2452 | Mesothelioma | 2.8[6] |
| H28 | Mesothelioma | 3.9[6] |
| HCC1937 | Triple-Negative Breast Cancer | 3.56[6] |
| SUM159 | Triple-Negative Breast Cancer | < 4[6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 4[6] |
| A549 | Non-Small Cell Lung Cancer | 1.1 - 5.1[5] |
| H2030 | Non-Small Cell Lung Cancer | 1.1 - 5.1[5] |
| H1975 | Non-Small Cell Lung Cancer | 1.1 - 5.1[5] |
| Calu-1 | Non-Small Cell Lung Cancer | 2.8[5] |
| HeLa | Cervical Cancer | ~1.4 (within range)[5] |
| SUM-149 | Inflammatory Breast Cancer | ~1.4 (within range)[7] |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~1.4 (within range)[7] |
| NCI-H1299 | Non-Small Cell Lung Cancer | ~1.4 (within range)[7] |
| 22RV1 | Prostate Cancer | ~1.4 (within range)[7] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic strategies of this compound and BAY-1816032 stem from their unique molecular targets and the subsequent impact on cancer cell biology.
This compound: Dual Inhibition of TTK and CLK2
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key kinases: TTK and CLK2.
-
TTK (Mps1) Inhibition: TTK is a critical component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome segregation during mitosis. Inhibition of TTK by this compound leads to a premature exit from mitosis (mitotic acceleration), resulting in catastrophic chromosome mis-segregation and ultimately apoptosis. A direct substrate of TTK, KNL1, is dephosphorylated upon this compound treatment.
-
CLK2 Inhibition: CLK2 is involved in the regulation of pre-mRNA splicing by phosphorylating serine and arginine-rich (SR) proteins. By inhibiting CLK2, this compound alters the splicing of numerous transcripts, leading to the production of aberrant proteins and inducing cellular stress and apoptosis. The phosphorylation of the SR protein SRp75 is a direct target of CLK2 and is inhibited by this compound.
-
Synthetic Lethality: The pro-apoptotic effect of this compound is particularly pronounced in cancer cells with a compromised G1-S checkpoint, a hallmark of many triple-negative breast cancers. This suggests a synthetic lethal interaction where the combination of G1-S checkpoint deficiency and mitotic disruption by this compound is catastrophically toxic to cancer cells.
-
ABCG2 Inhibition: this compound also functions as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a protein that can pump chemotherapeutic drugs out of cancer cells, thereby conferring multidrug resistance. By blocking ABCG2, this compound can restore or enhance the efficacy of other anti-cancer agents.
Figure 1. this compound targets TTK, CLK2, and ABCG2 pathways.
BAY-1816032: Selective Inhibition of BUB1 Kinase
BAY-1816032's therapeutic potential lies in its highly selective inhibition of the kinase activity of BUB1.
-
BUB1 Kinase Function: BUB1 is a multifaceted protein with both kinase-dependent and -independent functions in mitosis. Its kinase activity is crucial for the proper resolution of chromosome arms and the correct positioning of the chromosomal passenger complex (CPC), which is essential for correcting improper microtubule-kinetochore attachments.
-
Induction of Chromosome Mis-segregation: By inhibiting BUB1's kinase activity, BAY-1816032 disrupts these processes, leading to an increased rate of chromosome mis-segregation during cell division. This can result in aneuploidy and, ultimately, cell death.
-
Synergistic Effects: The disruption of error correction by BAY-1816032 makes cancer cells more vulnerable to agents that induce mitotic stress or DNA damage. This forms the basis for its synergistic effects with:
-
Taxanes (e.g., paclitaxel): These drugs stabilize microtubules, increasing the frequency of improper attachments that BUB1 kinase activity would normally help to resolve.
-
ATR and PARP Inhibitors: These agents target DNA damage response pathways. The combination with BAY-1816032 can lead to a lethal accumulation of both DNA damage and chromosomal instability.
-
Figure 2. BAY-1816032 inhibits BUB1 kinase, leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are protocols for key experiments.
Cell Viability Assay (General Protocol)
This protocol can be adapted for both this compound and BAY-1816032 to determine their IC50 values.
Figure 3. Workflow for a typical cell viability assay.
1. Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 2x stock solution of the desired highest concentration of this compound or BAY-1816032 in culture medium.
-
Perform serial dilutions to create a range of 2x concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
3. Incubation:
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
4. Viability Measurement (using MTT as an example):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot for Phospho-Protein Analysis
This protocol is for detecting the phosphorylation status of target proteins.
1. Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, BAY-1816032, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
For this compound: Use antibodies against phospho-KNL1 (e.g., Ser60) and phospho-SRp75.
-
For BAY-1816032: Use an antibody against phospho-Histone H2A (Thr120).
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies for total KNL1, SRp75, Histone H2A, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment and Harvesting:
-
Treat cells with this compound, BAY-1816032, or vehicle control for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Live-Cell Imaging for Chromosome Segregation Analysis
This protocol is particularly relevant for assessing the mechanism of action of BAY-1816032.[5]
1. Cell Preparation:
-
Use a cell line that stably expresses a fluorescently tagged histone, such as H2B-GFP, to visualize chromosomes. HeLa-H2B-GFP is a commonly used model.[5]
-
Seed the cells in a glass-bottom imaging dish or multi-well plate suitable for live-cell microscopy.
2. Treatment and Imaging:
-
Treat the cells with BAY-1816032 or a vehicle control.
-
Place the imaging dish on a confocal or widefield microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire time-lapse images (e.g., every 5-10 minutes) for 24-48 hours.
3. Data Analysis:
-
Manually or automatically track individual cells as they enter and progress through mitosis.
-
Score for mitotic phenotypes, including:
-
Normal mitosis: Proper chromosome alignment and segregation.
-
Chromosome mis-segregation: Lagging chromosomes or chromosome bridges.
-
Mitotic arrest: Prolonged duration in mitosis.
-
Cell death in mitosis.
-
Mitotic slippage: Exit from mitosis without proper segregation.
-
-
Quantify the percentage of cells exhibiting each phenotype.
Conclusion
This compound and BAY-1816032 represent two distinct yet compelling approaches to targeting cancer cell vulnerabilities. This compound's dual inhibition of TTK and CLK2 offers a multi-pronged attack on mitotic progression and RNA splicing, with particular promise in cancers harboring specific checkpoint defects. In contrast, BAY-1816032's selective targeting of BUB1 kinase provides a potent strategy to synergize with existing therapies that induce mitotic stress or DNA damage. The choice between these or similar compounds in a research or therapeutic context will depend on the specific cancer type, its genetic background, and the potential for combination therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these and other novel anti-cancer agents.
References
- 1. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. bayer.com [bayer.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. ucl.ac.uk [ucl.ac.uk]
Evaluating the Selectivity Profile of CC-671: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive evaluation of the selectivity profile of CC-671, a dual inhibitor of TKK protein kinase (TTK) and CDC2-like kinase 2 (CLK2), against other kinases. We present a detailed comparison with other known kinase inhibitors, supported by experimental data and protocols.
This compound: A Dual Inhibitor of TTK and CLK2
This compound is a potent small molecule inhibitor targeting both TTK and CLK2, kinases with critical roles in cell cycle regulation and mRNA splicing, respectively.[1] Its dual activity presents a promising therapeutic strategy, particularly in the context of triple-negative breast cancer.[1] This guide delves into the specifics of its kinase selectivity.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been assessed using various methods, including in vitro kinase profiling and cellular binding assays. These studies help to identify both the intended targets and potential off-target interactions across the human kinome.
Table 1: Biochemical Potency of this compound against Primary Targets
| Kinase Target | IC50 (nM) | Reference |
| TTK (Mps1) | 5 | [2][3] |
| CLK2 | 3-6 | [2][3][4] |
Table 2: Off-Target Profile of this compound from a 255-Kinase Panel
In a broad in vitro screen against 255 kinases, this compound demonstrated high selectivity for its primary targets. However, some off-target activity was observed at higher concentrations.
| Off-Target Kinase | IC50 (nM) |
| DYRK3 | 99 |
| DYRK1A | 104 |
| PHKG1 | 136 |
| DYRK1B | 157 |
| CLK1 | 300 |
Data sourced from a screen where this compound was tested at a concentration of 3 µM.[2]
Table 3: Cellular Kinase Engagement of this compound
A cellular assay using HCT-116 cell lysates treated with 3 µM this compound for one hour revealed high engagement with a limited number of kinases, indicating good selectivity within a cellular context.
| Kinase | Cellular Binding (% of control) |
| CLK2 | >75% |
| CAMKK2 | >75% |
| PIP4K2B | >75% |
| JNK1 | >75% |
Data represents kinases with 75% or more cellular binding.[4]
Comparison with Alternative Kinase Inhibitors
To provide a comprehensive understanding of this compound's selectivity, it is essential to compare it with other inhibitors targeting either TTK or CLK2.
Table 4: Selectivity Profile of TTK Inhibitor: CFI-400945
CFI-400945 is a potent inhibitor of Polo-like kinase 4 (PLK4) that also exhibits activity against TTK. Its selectivity has been characterized against a broad panel of kinases.
| Primary Target | Ki (nM) | Key Off-Targets (IC50 < 100 nM) |
| PLK4 | 0.26 | ABL, AURKB, BMX, FGFR1, FGFR2, ROS1, TEK, TRKA, TRKB |
Table 5: Selectivity Profile of CLK2 Inhibitors
Several inhibitors targeting CLK2 have been developed. Here, we highlight the selectivity of two such compounds.
| Inhibitor | Primary Target | IC50 (nM) | Key Off-Targets |
| TG693 | CLK1/2 | CLK1: ~20, CLK2: ~50 | Haspin (>90% inhibition at 1µM) |
| Compound 670551 | CLK2 | 619.7 | High selectivity for CLK2 in a panel of ~40 kinases |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the selectivity of kinase inhibitors like this compound.
KINOMEscan™ Assay (DiscoverX)
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Protocol Outline:
-
Kinase Preparation: A panel of human kinases is expressed, purified, and tagged with a unique DNA identifier.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinase, the test compound (at various concentrations), and the immobilized ligand are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% control), where a lower percentage indicates greater inhibition of binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement of a compound within a cellular environment. It is based on the principle that the thermal stability of a protein changes upon ligand binding.
Principle: When a small molecule binds to its protein target, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (e.g., DMSO) to allow for target engagement.
-
Heating: The cell suspension or lysate is divided into aliquots and heated to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Melt Curve Generation: A melt curve is generated by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
Data Analysis: A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's targets and the experimental approaches used for its evaluation, the following diagrams are provided.
Caption: TTK Signaling Pathways in Cell Cycle and Growth.
Caption: CLK2 Signaling in mRNA Splicing and Wnt Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
References
A Preclinical Showdown: CC-671 Versus Standard-of-Care in Triple-Negative Breast Cancer
For Immediate Release
San Diego, CA – November 5, 2025 – In the relentless pursuit of more effective therapies for triple-negative breast cancer (TNBC), a compelling preclinical candidate, CC-671, has emerged, demonstrating a unique mechanism of action and potent anti-tumor activity. This guide provides a comprehensive comparison of this compound with the current standard-of-care treatments for TNBC, offering researchers, scientists, and drug development professionals a data-driven overview of the evolving therapeutic landscape.
Triple-negative breast cancer, a heterogeneous and aggressive subtype of breast cancer, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets has historically limited treatment options to conventional chemotherapy. However, recent years have seen the advent of targeted therapies, including immunotherapy, PARP inhibitors for patients with BRCA mutations, and antibody-drug conjugates (ADCs), which are now integral to the standard of care.
This compound, a novel investigational agent, distinguishes itself as a potent and selective dual inhibitor of two key kinases: TTK and CLK1/2. Its mechanism of action is rooted in the concept of synthetic lethality, where the inhibition of these kinases is particularly effective in TNBC cells with a compromised G1-S checkpoint, a common feature in this cancer subtype.[1] This targeted approach offers a promising new strategy to exploit the inherent vulnerabilities of TNBC cells.
Quantitative Data Summary: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound from preclinical studies and for the standard-of-care agents from pivotal clinical trials. It is crucial to note that the data for this compound is preclinical and a direct head-to-head comparison with clinical data from standard-of-care treatments is not yet available.
Table 1: Preclinical Efficacy of this compound in TNBC Models
| Cell Line/Model | Assay Type | Endpoint | This compound Result |
| MDA-MB-468 | Cell Viability | IC50 | 70 nM |
| CAL-51 | Cell Viability | IC50 | 120 nM |
| MDA-MB-468 Xenograft | In Vivo | Tumor Growth Inhibition | Significant tumor growth inhibition |
| Patient-Derived Xenograft (PDX) | In Vivo | Tumor Growth Inhibition | Significant tumor growth inhibition |
Data sourced from Zhu et al., Mol Cancer Ther, 2018.[1]
Table 2: Clinical Efficacy of Standard-of-Care Agents in TNBC
| Agent(s) | Clinical Trial | Patient Population | Primary Endpoint | Result |
| Pembrolizumab + Chemotherapy | KEYNOTE-522 | High-risk, early-stage TNBC | Pathologic Complete Response (pCR) | 64.8% (vs. 51.2% with chemotherapy alone) |
| Pembrolizumab + Chemotherapy | KEYNOTE-522 | High-risk, early-stage TNBC | Event-Free Survival (EFS) at 36 months | 84.5% (vs. 76.8% with chemotherapy alone) |
| Sacituzumab Govitecan | ASCENT | Metastatic TNBC (previously treated) | Progression-Free Survival (PFS) | 5.6 months (vs. 1.7 months with chemotherapy) |
| Sacituzumab Govitecan | ASCENT | Metastatic TNBC (previously treated) | Overall Survival (OS) | 12.1 months (vs. 6.7 months with chemotherapy) |
| Olaparib | OlympiA | Germline BRCA-mutated, high-risk, early-stage TNBC | Invasive Disease-Free Survival (IDFS) at 3 years | 85.9% (vs. 77.1% with placebo) |
| Olaparib | OlympiA | Germline BRCA-mutated, high-risk, early-stage TNBC | Overall Survival (OS) at 4 years | 89.8% (vs. 86.4% with placebo)[2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
References
Unveiling the Synergistic Potential of CC-671 in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The dual TTK/CLK2 inhibitor, CC-671, has emerged as a promising anti-cancer agent, particularly in triple-negative breast cancer (TNBC). Beyond its standalone efficacy, a growing body of preclinical evidence suggests that this compound can act synergistically with other anti-cancer agents, enhancing their therapeutic effects and potentially overcoming drug resistance. This guide provides an objective comparison of this compound's synergistic effects with various anti-cancer drugs, supported by available experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Overcoming Multidrug Resistance: A Key Synergy
One of the most well-documented synergistic effects of this compound is its ability to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette transporter G2 (ABCG2). This transporter is notorious for pumping various chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.
A pivotal study has demonstrated that this compound effectively inhibits the efflux function of ABCG2. This inhibition leads to an increased intracellular accumulation of ABCG2 substrate drugs, resensitizing resistant cancer cells to their cytotoxic effects. This finding provides a strong rationale for combining this compound with chemotherapeutic agents that are known substrates of ABCG2, such as certain topoisomerase inhibitors and anthracyclines, in the treatment of ABCG2-overexpressing tumors.[1][2]
Synergistic Combinations with Chemotherapy: Insights from TTK Inhibitors
While direct quantitative data on the synergistic effects of this compound with a broad range of chemotherapeutic agents are still emerging, studies on other TTK inhibitors provide compelling evidence for its potential in combination therapies. As this compound belongs to this class of drugs, it is plausible that it exhibits similar synergistic behaviors.
Combination with Taxanes (e.g., Paclitaxel)
Preclinical studies involving other TTK inhibitors have consistently shown synergistic or additive effects when combined with paclitaxel, a widely used chemotherapeutic agent that targets microtubules. The proposed mechanism for this synergy involves the dual disruption of mitotic processes. Paclitaxel stabilizes microtubules, arresting cells in mitosis, while TTK inhibitors override the spindle assembly checkpoint (SAC), forcing cells into a premature and aberrant mitotic exit, leading to catastrophic aneuploidy and cell death.
Combination with Platinum-Based Agents (e.g., Carboplatin)
Similarly, synergistic interactions have been observed between TTK inhibitors and platinum-based drugs like carboplatin. These agents induce DNA damage, and by combining them with a TTK inhibitor, the cell's ability to properly arrest and repair this damage during mitosis is compromised, leading to enhanced cancer cell killing.
Table 1: Summary of Preclinical Synergistic Effects of TTK Inhibitors with Chemotherapeutic Agents
| Combination Agent | Cancer Type | Model System | Observed Effect | Potential Mechanism |
| Paclitaxel | Triple-Negative Breast Cancer (TNBC) | In vivo (Xenograft) | Enhanced tumor growth inhibition | Dual disruption of mitosis |
| Carboplatin | Triple-Negative Breast Cancer (TNBC) | In vivo (Xenograft) | Synergistic tumor growth inhibition | Impaired mitotic arrest in response to DNA damage |
| ABCG2 Substrates (e.g., Topotecan, Mitoxantrone) | Lung Cancer (ABCG2-overexpressing) | In vitro | Reversal of multidrug resistance | Inhibition of ABCG2-mediated drug efflux[1][2] |
Disclaimer: The data for paclitaxel and carboplatin combinations are based on studies with other TTK inhibitors and are presented here as a strong indication of the potential synergistic effects of this compound. Further preclinical studies are required to confirm these effects specifically for this compound.
Potential Synergies with Targeted Therapies and Radiotherapy
The therapeutic potential of this compound extends beyond conventional chemotherapy. The inhibition of TTK and CLK2, key regulators of cell cycle and mRNA splicing, respectively, opens up possibilities for synergistic combinations with other targeted agents and radiotherapy.
-
PARP Inhibitors: Combining this compound with PARP inhibitors could be a promising strategy, particularly in cancers with underlying DNA damage response (DDR) deficiencies. By disrupting the mitotic checkpoint, this compound may enhance the lethality of DNA damage induced by PARP inhibition.
-
PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is a central regulator of cell growth and survival. Co-targeting this pathway along with the cell cycle machinery through this compound could lead to a more potent anti-proliferative effect.
-
Radiotherapy: Preclinical evidence suggests that TTK inhibition can sensitize cancer cells to radiation. This compound could potentially enhance the efficacy of radiotherapy by preventing cancer cells from arresting their cell cycle to repair radiation-induced DNA damage.
Experimental Protocols
To facilitate further research into the synergistic effects of this compound, detailed methodologies for key experiments are provided below.
In Vitro Synergy Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination agent, and the combination of both drugs at a fixed ratio. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. The synergistic, additive, or antagonistic effects can be quantified using software that calculates the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Synergy Assessment: Xenograft Tumor Model
Animal models are crucial for validating the in vivo efficacy of combination therapies.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the average tumor growth curves for each treatment group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the differences in tumor growth between the groups. A significantly greater tumor growth inhibition in the combination group compared to the single-agent groups indicates a synergistic or additive effect in vivo.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of synergy between this compound and Paclitaxel.
Caption: A typical workflow for evaluating drug synergy.
Conclusion
The dual TTK/CLK2 inhibitor this compound holds significant promise not only as a monotherapy but also as a valuable component of combination cancer treatments. Its ability to overcome ABCG2-mediated multidrug resistance provides a clear and immediate application in combination with specific chemotherapeutic agents. Furthermore, the broader class of TTK inhibitors has demonstrated synergistic potential with taxanes, platinum-based drugs, and radiotherapy. While further preclinical studies are warranted to specifically quantify the synergistic effects of this compound with a wider array of anti-cancer agents, the existing data strongly support the continued investigation of this compound in combination regimens to enhance therapeutic outcomes and combat drug resistance in cancer. This guide serves as a foundational resource for researchers and drug developers to design and interpret future studies aimed at unlocking the full synergistic potential of this compound.
References
- 1. Dual TTK/CLK2 inhibitor, CC‐671, selectively antagonizes ABCG2‐mediated multidrug resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CC-671: A Comprehensive Validation as an ABCG2 Inhibitor
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CC-671 with other known inhibitors of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance (MDR) in cancer. The following sections present quantitative data, experimental protocols, and visual diagrams to objectively evaluate the performance of this compound as a potent and selective ABCG2 inhibitor.
Comparative Performance of ABCG2 Inhibitors
The inhibitory effects of this compound and other well-established ABCG2 inhibitors are summarized below. The data is compiled from various in vitro assays designed to measure the potency and efficacy of these compounds in overcoming ABCG2-mediated drug resistance.
Table 1: Reversal of ABCG2-Mediated Drug Resistance
This table presents the half-maximal inhibitory concentration (IC50) values for various inhibitors in sensitizing ABCG2-overexpressing cancer cells to cytotoxic drugs like mitoxantrone and topotecan. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | Substrate | IC50 of Substrate without Inhibitor (μM) | IC50 of Substrate with Inhibitor (μM) | Reversal Fold |
| This compound | NCI-H460/MX20 | Mitoxantrone | 0.25 ± 0.02 | 0.0067 ± 0.001 (with 1 µM this compound) | 37.3[1] |
| This compound | NCI-H460/MX20 | Topotecan | 1.38 ± 0.11 | 0.11 ± 0.01 (with 1 µM this compound) | 12.5[1] |
| Ko143 | HEK293/ABCG2 | Mitoxantrone | - | EC90 = 0.026 µM | - |
| Elacridar | HEK293 | Mitoxantrone | - | IC50 ≈ 0.41 µM | - |
| Fumitremorgin C | S1M1-3.2 | Mitoxantrone | - | Potentiates toxicity 93-fold at 5 µM | 93[2] |
Table 2: Inhibition of ABCG2 Efflux and ATPase Activity
This table showcases the direct inhibitory effects of the compounds on the efflux function and ATPase activity of the ABCG2 transporter.
| Inhibitor | Assay Type | IC50 / EC50 | Key Findings |
| This compound | Mitoxantrone Accumulation | - | Significantly increases intracellular mitoxantrone in ABCG2-overexpressing cells.[1][3] |
| This compound | ATPase Activity | - | Stimulates ABCG2 ATPase activity in a concentration-dependent manner.[1] |
| Ko143 | ATPase Activity | 9.7 nM | Potent inhibitor of ABCG2 ATPase activity. |
| Elacridar | Hoechst 33342 Efflux | ~0.4 µM | Inhibits efflux of ABCG2 substrates. |
| Fumitremorgin C | Drug Efflux | - | Effectively reverses resistance by increasing intracellular drug accumulation.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
ABCG2 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCG2 in the presence of an inhibitor.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2
-
ATPase assay buffer (50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, 10 mM MgCl2, pH 7.0)
-
ATP solution
-
Inhibitor compound (e.g., this compound)
-
Phosphate standard solution
-
Reagent for phosphate detection (e.g., ammonium molybdate in sulfuric acid)
Procedure:
-
Prepare membrane vesicles from cells overexpressing ABCG2.
-
Incubate the membrane vesicles with the inhibitor compound at various concentrations in the ATPase assay buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding sodium dodecyl sulfate (SDS).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a general ATPase inhibitor) from the total activity.
Mitoxantrone Efflux Assay
This assay quantifies the ability of an inhibitor to block the efflux of the fluorescent substrate mitoxantrone from ABCG2-overexpressing cells.
Materials:
-
ABCG2-overexpressing cells and parental control cells
-
Mitoxantrone
-
Inhibitor compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the inhibitor compound at various concentrations for 1 hour at 37°C.
-
Add mitoxantrone to a final concentration of 10 µM and incubate for another 2 hours.
-
Wash the cells with ice-cold PBS to remove extracellular mitoxantrone.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer. An increase in fluorescence in the presence of the inhibitor indicates reduced efflux.[1]
Hoechst 33342 Efflux Assay
This is another common assay to measure ABCG2 activity using the fluorescent dye Hoechst 33342.
Materials:
-
ABCG2-overexpressing cells and parental control cells
-
Hoechst 33342
-
Inhibitor compound (e.g., Ko143, Elacridar)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometer or flow cytometer
Procedure:
-
Harvest the cells and resuspend them in HBSS.
-
Pre-incubate the cells with the inhibitor compound for 30 minutes at 37°C.
-
Add Hoechst 33342 to a final concentration of 5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the intracellular fluorescence using a fluorometer or flow cytometer. Increased fluorescence in the presence of the inhibitor indicates inhibition of ABCG2-mediated efflux.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of an inhibitor to sensitize cancer cells to a chemotherapeutic agent.
Materials:
-
ABCG2-overexpressing cells and parental control cells
-
Chemotherapeutic agent (e.g., mitoxantrone, topotecan)
-
Inhibitor compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the inhibitor.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a suitable buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.[1][4]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving ABCG2 and a typical experimental workflow for validating an ABCG2 inhibitor.
Conclusion
The experimental data strongly support the validation of this compound as a potent and selective inhibitor of the ABCG2 transporter.[1][5] Its ability to reverse multidrug resistance at nanomolar concentrations is comparable to, and in some contexts, exceeds that of established inhibitors like Ko143.[1] Mechanistic studies confirm that this compound functions by inhibiting the efflux activity of ABCG2, leading to increased intracellular accumulation of chemotherapeutic agents.[1][3][5] Furthermore, this compound stimulates the ATPase activity of ABCG2, suggesting a direct interaction with the transporter.[1] The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in overcoming ABCG2-mediated multidrug resistance in cancer.
References
- 1. Dual TTK/CLK2 inhibitor, CC‐671, selectively antagonizes ABCG2‐mediated multidrug resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2.3. Cellular proliferation assay [bio-protocol.org]
- 5. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CC-671
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of CC-671, a potent dual inhibitor of TTK protein kinase and CDC2-like kinase 2 (CLK2). Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Due to its potent biological activity, this compound should be handled with caution. The following personal protective equipment is mandatory when working with this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of this compound solutions. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of airborne particles, especially when handling the solid compound. |
Operational Plan: Safe Handling and Spill Response
2.1. Handling Procedures:
-
Engineering Controls: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls:
-
Designate a specific area for handling this compound.
-
Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Avoid working alone when handling highly potent compounds.
-
2.2. Spill Response:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.
-
Containment: For small liquid spills, contain the spill using absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup:
-
Wear appropriate PPE (double gloves, lab coat, eye protection).
-
For liquid spills, use an absorbent material to soak up the spill.
-
For solid spills, carefully wipe the area with a damp cloth.
-
Clean the spill area with soap and water.
-
-
Disposal: All contaminated materials (absorbent pads, gloves, etc.) must be disposed of as hazardous chemical waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a full description of the contents, including "this compound".
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC₅₀ (TTK) | 5 nM | [1] |
| IC₅₀ (CLK2) | 3 nM | [1] |
| In Vivo Efficacy (TNBC Xenograft) | Significant tumor growth inhibition | [1] |
Experimental Protocols
5.1. In Vitro Kinase Assay:
Detailed protocols for in vitro kinase assays to determine the inhibitory activity of compounds like this compound are commercially available and generally involve the following steps:
-
Prepare Kinase Reaction: In a microplate, combine the kinase (TTK or CLK2), a suitable substrate (e.g., Myelin Basic Protein for TTK), and the kinase assay buffer.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the plate at a specified temperature (e.g., 30°C) for a set period.
-
Detect Activity: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
5.2. Triple-Negative Breast Cancer (TNBC) Xenograft Model:
The following is a general protocol for establishing and utilizing a TNBC xenograft model to evaluate the in vivo efficacy of this compound. Specific cell lines (e.g., MDA-MB-468) and mouse strains (e.g., female athymic nude mice) are commonly used.
-
Cell Culture: Culture the selected TNBC cell line under standard conditions.
-
Cell Implantation:
-
Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly using calipers.
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
-
Data Analysis: Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for evaluating this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
